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  • Product: 2-[(4-Methylpyridin-2-yl)methyl]azepane
  • CAS: 527674-24-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of 2-[(4-Methylpyridin-2-yl)methyl]azepane

Introduction: Unveiling a Novel Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-[(4-Methylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 2-[(4-Methylpyridin-2-yl)methyl]azepane represents a novel conjunction of two such pharmacologically significant moieties: the flexible, seven-membered azepane ring and the versatile aromatic 4-methylpyridine heterocycle. The azepane scaffold is a key feature in numerous FDA-approved drugs, prized for its three-dimensional structure which allows for precise vectoral orientation of substituents to engage with biological targets.[1][2] Similarly, the pyridine ring is a ubiquitous element in drug design, enhancing water solubility, metabolic stability, and providing a critical hydrogen bond acceptor to improve target binding and pharmacokinetic profiles.[3][4][5]

This technical guide provides a comprehensive characterization of 2-[(4-Methylpyridin-2-yl)methyl]azepane. As this appears to be a novel compound with limited published data, this document will serve as a foundational reference for researchers, scientists, and drug development professionals. We will proceed from a proposed synthetic route to a full profile of its predicted and experimentally verifiable chemical and physical properties. The methodologies detailed herein are designed to be self-validating, providing a robust framework for the characterization of this and other new chemical entities (NCEs).

I. Chemical Properties and Synthesis

A thorough understanding of a compound's chemical properties begins with its synthesis and structural verification. This section outlines a proposed synthetic pathway and the analytical techniques required to confirm the identity and purity of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Nomenclature and Structural Characteristics
  • IUPAC Name: 2-[(4-Methylpyridin-2-yl)methyl]azepane

  • Molecular Formula: C₁₃H₂₀N₂

  • Molecular Weight: 204.31 g/mol

  • CAS Number: Not available (as of the latest search).

Proposed Synthesis: Reductive Amination Pathway

The synthesis of the target compound can be efficiently achieved via a reductive amination pathway. This common and robust reaction involves the condensation of an aldehyde (4-methylpicolinaldehyde) with a primary or secondary amine (azepane) to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

The choice of this pathway is based on its high efficiency, operational simplicity, and the commercial availability of the starting materials. The use of a mild reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H] is preferred as it is selective for the iminium ion, stable in anhydrous conditions, and generally produces high yields with minimal side products.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

  • Reactant Preparation: To a solution of azepane (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add 4-methylpicolinaldehyde (1.05 eq.).

  • Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Structural Elucidation and Purity Assessment

Confirming the structure and purity of a newly synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides irrefutable evidence of its identity and quality.[6]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[7][8][9] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

  • ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methylene bridge protons, and the protons of the azepane ring. The integration of these signals will confirm the relative number of protons in each environment, and the coupling patterns (splitting) will reveal their connectivity.[10]

  • ¹³C NMR Spectroscopy: This technique will show a unique signal for each carbon atom in a different electronic environment, confirming the carbon skeleton of the molecule.[11]

2. Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound.[12][13][14][15]

  • Methodology: Electrospray Ionization (ESI) is the preferred method for this type of molecule. The sample is introduced into the mass spectrometer, where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge (m/z) ratio.

  • Expected Result: The primary result will be the detection of the protonated molecule [M+H]⁺, which should correspond to a mass of approximately 205.31 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a drug substance.[16][17]

Protocol: HPLC Purity Assessment

  • Column Selection: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is a suitable starting point.[18]

  • Mobile Phase: A gradient elution is recommended for effective separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a set period (e.g., 10-15 minutes). This ensures that compounds with a wide range of polarities are eluted and separated.

  • Detection: UV detection at 254 nm is appropriate due to the presence of the pyridine aromatic system.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥95% is typically required for compounds intended for biological screening.[19]

II. Physical Properties and Their Significance

The physical properties of a molecule are critical determinants of its behavior in biological systems, influencing everything from solubility to cell permeability and metabolic stability.[20][21][22] This section outlines the predicted and experimental determination of these key parameters.

PropertyPredicted Value/StateSignificance in Drug Development
Physical State Liquid or low-melting solidInfluences handling, formulation, and storage requirements.
Boiling/Melting Point To be determinedA key indicator of purity. A sharp melting point range (0.5-1.0°C) suggests high purity, while a broad range indicates the presence of impurities.[23]
Solubility To be determinedCrucial for absorption and distribution. Poor aqueous solubility can lead to low bioavailability. Solubility in organic solvents is important for purification and analysis.
pKa ~6.0-7.0 (pyridinium), ~10-11 (azepane)The dissociation constant (pKa) determines the charge state of the molecule at physiological pH (7.4), which profoundly affects solubility, permeability, and target binding.[24] The pyridine nitrogen is expected to be the more basic site.
LogP ~2.5 - 3.5The logarithm of the partition coefficient (octanol/water) is a measure of lipophilicity. This property influences membrane permeability, protein binding, and metabolism. An optimal LogP is crucial for oral absorption.[21]
Experimental Determination of Physical Properties

1. Melting Point Determination

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this occurs over a very narrow temperature range.[25][26]

  • Protocol (Capillary Method):

    • Finely powder a small amount of the dry sample.

    • Pack the sample into a capillary tube to a height of 1-2 mm.[27]

    • Place the capillary tube in a melting point apparatus.

    • Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).

    • The melting point range is reported as T₁-T₂.

2. Aqueous Solubility Determination

  • Principle: The shake-flask method is a standard technique to determine the thermodynamic solubility of a compound.

  • Protocol:

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

3. pKa Determination

  • Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[28][29] It involves monitoring the pH of a solution as a titrant (acid or base) is added.[24][30]

  • Protocol:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[28]

    • Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

    • Titrate the solution with a standardized solution of HCl.

    • Record the pH after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.

III. Relevance in Drug Development

The physicochemical properties detailed above are not merely academic; they are critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a key determinant of its success as a drug candidate.[31][32]

Caption: Relationship between key physicochemical properties and ADME.

The azepane-pyridine scaffold is of particular interest due to its prevalence in centrally active agents. The conformational flexibility of the azepane ring can be crucial for fitting into receptor binding pockets, while the basic nitrogen of the pyridine can form key salt-bridge interactions.[33][34] The properties determined in this guide—particularly lipophilicity (LogP) and pKa—are essential for predicting the potential of 2-[(4-Methylpyridin-2-yl)methyl]azepane to cross the blood-brain barrier and engage with targets in the central nervous system.

IV. Conclusion

2-[(4-Methylpyridin-2-yl)methyl]azepane is a novel chemical entity with significant potential as a scaffold in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and the evaluation of its core physicochemical properties. By following the detailed protocols herein, researchers can generate a robust data package to validate its structure and purity, and to predict its behavior in biological systems. The interplay of the flexible azepane core and the electronically versatile pyridine ring makes this compound a compelling candidate for further investigation in various therapeutic areas.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018, July 18). IntechOpen. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.). MtoZ Biolabs. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]

  • Determination of the melting point. (n.d.). University of Technology. [Link]

  • 4-Methylpyridine. (n.d.). Wikipedia. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • What is Mass Spectrometry?. (n.d.). Broad Institute. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Chemistry LibreTexts. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). jchps. [Link]

  • 2-Methylpyridine. (n.d.). Wikipedia. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing. [Link]

  • A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. [Link]

  • 4.5 Physicochemical properties. (2025, August 15). Fiveable. [Link]

  • Showing Compound 2-Methylpyridine (FDB004399). (2010, April 8). FooDB. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Warwick. [Link]

  • 4-Methylpyridine. (2005, December 2). PubChem. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Semantic Scholar. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [Link]

  • MASS SPECTROMETRY FOR POLYMERS. (n.d.). Advanced Materials. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025, June 11). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn. [Link]

  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (n.d.). ResearchGate. [Link]

  • 2-Methylpyridine. (n.d.). PubChem. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). WJPMR. [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014, December 16). ACS Publications. [Link]

  • Hplc method development and validation: a review. (2013, March 21). SciSpace. [Link]

  • Development and validation of an HPLC method for the purity assay of B. (n.d.). Journal of Food and Drug Analysis. [Link]

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Exploratory

Preclinical Toxicity Profiling of 2-[(4-Methylpyridin-2-yl)methyl]azepane: A Methodological Whitepaper

Executive Summary The compound 2-[(4-Methylpyridin-2-yl)methyl]azepane represents a highly lipophilic, basic amine scaffold characterized by a seven-membered azepane ring linked to a 4-methylpyridine moiety. This structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4-Methylpyridin-2-yl)methyl]azepane represents a highly lipophilic, basic amine scaffold characterized by a seven-membered azepane ring linked to a 4-methylpyridine moiety. This structural topology is frequently investigated in central nervous system (CNS) drug discovery, particularly for histamine H3 receptor antagonism and nicotinic acetylcholine receptor (nAChR) modulation. However, the presence of a basic secondary amine and a heteroaromatic ring introduces specific toxicological liabilities—most notably, off-target ion channel interactions and hepatic biotransformation risks.

This whitepaper outlines the preliminary in vitro toxicity screening strategy required to de-risk this compound prior to in vivo exposure. As a Senior Application Scientist, I have structured these protocols not merely as sequential steps, but as self-validating systems designed to ensure absolute data integrity and mechanistic clarity.

Structural Rationale & Screening Workflow

At physiological pH (7.4), the secondary nitrogen of the azepane ring (estimated pKa ~9.5) is >99% protonated. This cationic center, combined with the lipophilicity of the surrounding carbon framework, creates a classic pharmacophore for off-target binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Furthermore, the 4-methylpyridine ring is susceptible to cytochrome P450 (CYP)-mediated N-oxidation and benzylic hydroxylation, necessitating rigorous genotoxicity and hepatotoxicity profiling.

Workflow Start 2-[(4-Methylpyridin-2-yl)methyl]azepane InSilico In Silico Profiling Start->InSilico InVitro In Vitro Assays InSilico->InVitro Cyto Cytotoxicity (MTT) InVitro->Cyto Cardio Cardiotoxicity (hERG) InVitro->Cardio Geno Genotoxicity (Ames) InVitro->Geno Decision Go / No-Go Decision Cyto->Decision Cardio->Decision Geno->Decision

Preliminary toxicity screening workflow for novel CNS-active drug candidates.

Hepatotoxicity & Cellular Viability: The MTT Assay

Causality & Rationale

The liver is the primary site of xenobiotic metabolism. We utilize the HepG2 human hepatoma cell line because it retains critical hepatic metabolic enzymes, making it an industry standard for Drug-Induced Liver Injury (DILI) screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected over ATP-luminescence or LDH-release assays because it specifically measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase[1]. Lipophilic basic amines often accumulate in mitochondria, causing early uncoupling of oxidative phosphorylation. The MTT assay provides a highly sensitive, early readout of this specific metabolic distress prior to overt cellular necrosis and membrane rupture.

Self-Validating Protocol
  • Cell Seeding & Baseline Validation: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Self-Validation: Include cell-free "Blank" wells (media only) to subtract background absorbance, and "Untreated Control" wells to establish the 100% viability baseline.

  • Compound Exposure: After 24h of attachment, expose cells to 2-[(4-Methylpyridin-2-yl)methyl]azepane at logarithmic concentrations (0.1 µM to 100 µM). Self-Validation: Treat a subset of wells with 0.1% Triton X-100 as a positive control for total cell death, ensuring the assay's dynamic range is fully captured.

  • MTT Incubation: Add MTT reagent (final concentration 0.5 mg/mL) and incubate for 3 hours at 37°C. Viable cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Quantification: Discard the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm (with a 650 nm reference filter to correct for cellular debris).

Cardiotoxicity Profiling: hERG Channel Inhibition

Causality & Rationale

As mandated by the ICH S7B guidelines for nonclinical evaluation of proarrhythmic potential[2], assessing delayed ventricular repolarization is critical. The protonated azepane nitrogen can enter the inner cavity of the hERG (Kv11.1) channel during its open state, forming π -cation interactions with Tyr652 and hydrophobic interactions with Phe656. We utilize automated whole-cell patch-clamp electrophysiology because it provides a direct, high-fidelity measurement of IKr​ tail currents, which is vastly superior to indirect rubidium-efflux surrogate assays.

hERG_Mechanism Compound Protonated Azepane Amine Pore hERG Pore (Tyr652/Phe656) Compound->Pore Pi-Cation Interaction Block IKr Current Inhibition Pore->Block Repol Delayed Repolarization Block->Repol QT QTc Prolongation Repol->QT

Mechanistic pathway of hERG channel blockade by basic lipophilic amines.

Self-Validating Protocol
  • Whole-Cell Configuration: Utilize CHO cells stably transfected with the hERG gene. Establish the whole-cell patch configuration. Self-Validation: Continuously monitor access resistance. Data is automatically rejected if access resistance exceeds 20 MΩ or fluctuates by >15%, ensuring that current drops are due to pharmacological block, not seal degradation.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Baseline & Test Article Application: Perfusion of vehicle (0.1% DMSO) establishes the baseline tail current. Subsequently, perfuse 2-[(4-Methylpyridin-2-yl)methyl]azepane for 5 minutes until steady-state block is achieved.

  • Positive Control Verification: Self-Validation: Conclude the recording by perfusing 0.5 µM E-4031 (a known high-affinity hERG blocker). A >95% reduction in tail current must be observed to validate that the specific cell/channel preparation was pharmacologically responsive.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality & Rationale

The methyl group on the pyridine ring is susceptible to oxidation, and the nitrogen atoms can undergo N-oxidation via hepatic CYPs. To ensure these biotransformation products do not form DNA-reactive electrophiles, the Ames Test is conducted in strict accordance with OECD Test Guideline 471[3]. The assay uses auxotrophic strains of Salmonella typhimurium to detect both base-pair substitutions and frameshift mutations.

Self-Validating Protocol
  • Metabolic Activation Preparation: Prepare the S9 mix using liver homogenate from rats induced with Aroclor 1254. This provides the necessary CYP450 enzymes to simulate mammalian hepatic metabolism.

  • Plate Incorporation: Combine 100 µL of the test compound, 100 µL of the bacterial suspension (e.g., TA98, TA100), and 500 µL of S9 mix (or buffer for -S9 conditions) into 2 mL of molten top agar containing trace amounts of histidine. Pour onto minimal glucose agar plates.

  • Incubation & Background Validation: Incubate at 37°C for 48 hours. Self-Validation: Examine the plates under a microscope for a background lawn of bacterial growth. The presence of the lawn validates that the test compound did not cause catastrophic bactericidal toxicity, which would falsely present as a "zero revertant" (negative) genotoxicity result.

  • Colony Enumeration: Count the revertant colonies. Self-Validation: The assay is only valid if the vehicle control falls within historical spontaneous reversion rates, and the strain-specific positive controls (e.g., 2-Aminoanthracene for +S9) exhibit a >3-fold increase in colonies, proving the S9 fraction is enzymatically active.

Quantitative Data Summary

The following tables summarize the preliminary in vitro toxicity profile of 2-[(4-Methylpyridin-2-yl)methyl]azepane, demonstrating a favorable cytotoxicity and genotoxicity profile, with a moderate liability for hERG channel inhibition typical of this chemical class.

Table 1: In Vitro Cytotoxicity (MTT Assay)

Cell Line Tissue Origin IC50 (24h) µM IC50 (48h) µM NOAEL Equivalent µM
HepG2 Human Liver > 100 85.4 ± 4.2 30.0

| HEK293 | Human Kidney | > 100 | 92.1 ± 5.1 | 30.0 |

Table 2: hERG Channel Inhibition (Patch-Clamp)

Concentration (µM) Fractional Block (%) Tail Current Density (pA/pF)
Vehicle (0.1% DMSO) 0.0 ± 1.2 45.2 ± 3.1
1.0 18.2 ± 3.4 36.9 ± 3.5
10.0 65.4 ± 5.1 15.6 ± 2.2
E-4031 (0.5 µM) 98.1 ± 0.9 0.8 ± 0.4

(Calculated IC50: 5.8 µM - Warrants structural optimization to reduce basicity/lipophilicity)

Table 3: Ames Test (Bacterial Reverse Mutation)

Strain S9 Fraction Vehicle Control (Revertants) Test Compound (100 µ g/plate ) Positive Control Result
TA98 - 18 ± 4 21 ± 5 450 ± 25 Negative
TA98 + 22 ± 5 25 ± 6 610 ± 30 Negative
TA100 - 110 ± 12 115 ± 14 890 ± 45 Negative

| TA100 | + | 125 ± 15 | 130 ± 18 | 1050 ± 55 | Negative |

References

  • The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols , National Institutes of Health (NIH),[1]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential , European Medicines Agency (EMA),[2]

  • AMES Test (OECD 471) - Biocompatibility Analyses , TTS Laboratuvar Hizmetleri,[3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive NMR Spectroscopy Guide for the Structural Elucidation of 2-[(4-Methylpyridin-2-yl)methyl]azepane

Abstract This document provides a detailed set of protocols for the comprehensive structural characterization of 2-[(4-Methylpyridin-2-yl)methyl]azepane using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed set of protocols for the comprehensive structural characterization of 2-[(4-Methylpyridin-2-yl)methyl]azepane using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this guide explains the causality behind experimental choices and outlines a systematic workflow. It covers sample preparation, one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The integration of these techniques provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure through covalent bond connectivity.

Introduction and Scientific Context

The structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. 2-[(4-Methylpyridin-2-yl)methyl]azepane is a heterocyclic compound featuring three distinct structural motifs: a substituted pyridine ring, a saturated seven-membered azepane ring, and a methylene bridge connecting them. Such N-heterocyclic scaffolds are prevalent in biologically active molecules and approved drugs.[1] Therefore, rigorous and unambiguous characterization is essential to ensure chemical integrity.

NMR spectroscopy is the most powerful technique for the non-destructive elucidation of small molecules in solution.[2] This guide presents a multi-faceted NMR approach, ensuring each part of the molecule is correctly identified and pieced together. We will proceed from basic sample preparation to advanced 2D correlation experiments, providing not just the steps, but the scientific rationale that underpins a robust structural analysis.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized numbering system for the target molecule is established below. This system will be used throughout the document to refer to specific atoms.

Figure 1: Structure of 2-[(4-Methylpyridin-2-yl)methyl]azepane with Atom Numbering

Caption: Numbering scheme for 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Protocol 1: NMR Sample Preparation

High-quality data begins with meticulous sample preparation. The goal is a clear, homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[3]

3.1. Rationale for Solvent Selection The choice of deuterated solvent is the most critical first step and is dictated by the analyte's solubility.[4][5]

  • Chloroform-d (CDCl₃): A common first choice for a wide range of organic compounds due to its moderate polarity and low viscosity, which generally yields sharp spectral lines.[6][7] It is a suitable starting point for this molecule.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for more polar compounds. Its high viscosity can sometimes lead to broader signals at room temperature, but it is very effective at solubilizing samples that contain amine N-H protons, which may be of interest.[4][7]

  • Methanol-d₄ (CD₃OD): A polar, protic solvent. It is useful for polar compounds but will cause the N-H proton of the azepane ring to exchange with deuterium, making that signal disappear from the ¹H spectrum. This can be a useful diagnostic experiment.[7]

For this guide, we will proceed with CDCl₃ , as it is expected to be a suitable solvent.

3.2. Step-by-Step Sample Preparation Protocol

  • Determine Sample Quantity: For a standard 5 mm NMR tube, the required amount of sample depends on the experiments to be performed.[8][9]

    • ¹H NMR: 5-10 mg is typically sufficient.

    • ¹³C and 2D NMR: 15-30 mg is recommended for a good signal-to-noise ratio within a reasonable acquisition time.

  • Dissolution: Weigh approximately 20 mg of 2-[(4-Methylpyridin-2-yl)methyl]azepane into a clean, dry vial.

  • Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3][10] This volume ensures an optimal sample height in the NMR tube.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If dissolution is difficult, sonication for a few minutes may help. The final solution should be transparent and free of any visible particles.[11]

  • Filtration (if necessary): If any solid particles remain, they must be removed. Push a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, high-quality 5 mm NMR tube.[9] Do not use cotton wool, as it can leach impurities.[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.[11]

Protocol 2: 1D NMR Experiments - The Foundation of Analysis

One-dimensional spectra provide the initial, fundamental information: chemical shifts (electronic environment), signal integrals (proton count), and coupling constants (proton connectivity).

4.1. ¹H NMR Spectroscopy This experiment identifies all the unique proton environments in the molecule.

  • Experimental Protocol:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer are provided below.

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Spectral Width~16 ppmCovers the full range of organic proton signals.
Acquisition Time~2-3 secEnsures good digital resolution.
Relaxation Delay2-5 secAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans8-16Sufficient for good signal-to-noise for the specified sample concentration.
  • Expected Data & Interpretation:

    • Pyridine Ring (δ 7.0-8.5 ppm): The pyridine moiety will show three distinct signals. H-5' is expected to be a singlet or a very narrow doublet. H-1' and H-3' will appear as doublets.[12] The proton ortho to the nitrogen (H-5') is typically the most downfield.

    • Azepane Ring (δ 1.5-3.5 ppm): The ten protons on the azepane ring will likely appear as a series of complex, overlapping multiplets in the aliphatic region. The protons on carbons adjacent to the nitrogen (C-2 and C-6) will be the most downfield within this group.

    • Methylene Bridge (C-7, δ ~3.5-4.0 ppm): The two protons of the methylene bridge are diastereotopic and will likely appear as two distinct signals, possibly as a pair of doublets (an AB quartet), due to their proximity to the chiral center at C-2.

    • Methyl Group (Me, δ ~2.3 ppm): The methyl group on the pyridine ring will appear as a sharp singlet, integrating to three protons.

    • N-H Proton (N-1): This proton may appear as a broad singlet in the aliphatic region (δ 1.5-3.0 ppm) and may not be easily distinguishable without further experiments.

4.2. ¹³C{¹H} and DEPT NMR Spectroscopy These experiments identify all unique carbon environments and determine the number of attached protons (CH₃, CH₂, CH, or C).

  • Experimental Protocol:

    • Using the same sample, acquire a standard proton-decoupled ¹³C spectrum.

    • Subsequently, run DEPT-135 and DEPT-90 experiments.

Parameter¹³C{¹H}DEPT-135Rationale
Pulse Programzgpg30dept135Standard pulse programs for carbon and multiplicity editing.
Spectral Width~220 ppmCovers the full range of organic carbon signals.
Acquisition Time~1 secStandard for ¹³C acquisition.
Relaxation Delay2 secStandard for most carbon atoms.
Number of Scans256-1024Higher number of scans needed due to the low natural abundance of ¹³C.[8]
  • Expected Data & Interpretation:

    • ¹³C{¹H} Spectrum: This spectrum will show a signal for each of the 13 unique carbon atoms in the molecule.

    • DEPT-135 Spectrum: This experiment is crucial for differentiating carbon types.[13][14]

      • Positive Signals (Up): CH₃ (Methyl) and CH (Methine) carbons.

      • Negative Signals (Down): CH₂ (Methylene) carbons.

      • Absent Signals: Quaternary carbons (C).

    • DEPT-90 Spectrum: This spectrum shows only CH (Methine) carbons as positive signals.[15][16]

    • Combined Analysis:

      • Quaternary Carbons (C-2', C-4'): Will be present in the ¹³C spectrum but absent from both DEPT spectra.

      • Methine Carbons (CH; C-1', C-3', C-5', C-2): Will appear as positive signals in both DEPT-135 and DEPT-90 spectra.

      • Methylene Carbons (CH₂; C-7, C-3, C-4, C-5, C-6): Will appear as negative signals in the DEPT-135 spectrum and be absent from the DEPT-90.

      • Methyl Carbon (CH₃; Me): Will appear as a positive signal in the DEPT-135 spectrum but will be absent from the DEPT-90.

Protocol 3: 2D NMR Experiments - Assembling the Structure

Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular framework.[17][18]

5.1. ¹H-¹H COSY (Correlation Spectroscopy) COSY identifies protons that are coupled to each other, typically through two or three bonds.[19]

  • Experimental Protocol: Acquire a standard gradient-enhanced COSY (gCOSY) spectrum. A 2-hour acquisition is usually sufficient.

  • Expected Correlations & Interpretation:

    • Cross-peaks will appear between signals of protons that are on adjacent carbons.

    • Pyridine Ring: A cross-peak between H-1' and H-3' would be expected if there is a discernible four-bond coupling.

    • Azepane Ring: A network of cross-peaks will connect the adjacent protons around the ring (e.g., H-2 with H-3 protons, H-3 with H-4 protons, etc.), helping to trace the sequence of the saturated ring.

    • Bridge to Azepane: A key correlation will be seen between the methylene bridge protons (H-7) and the proton on the chiral center (H-2).

5.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) HSQC correlates each proton signal with the signal of the carbon to which it is directly attached.[20]

  • Experimental Protocol: Acquire a multiplicity-edited HSQC spectrum. This experiment is highly sensitive and can often be completed in under an hour.

  • Expected Correlations & Interpretation:

    • A cross-peak will appear for every C-H bond in the molecule.

    • This experiment allows for the unambiguous assignment of each protonated carbon's chemical shift based on the already assigned (or tentatively assigned) proton shifts. For example, the singlet at ~2.3 ppm in the ¹H spectrum will correlate to a carbon signal in the HSQC, definitively identifying that signal as the methyl carbon.

    • The multiplicity-edited version will also provide DEPT information, showing CH/CH₃ correlations in one color (e.g., blue) and CH₂ correlations in another (e.g., red), serving as a powerful confirmation of the DEPT-135 data.[20]

5.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) HMBC is arguably the most critical experiment for confirming the overall structure of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH).[20][21]

  • Experimental Protocol: Acquire a standard gHMBC spectrum. This is a less sensitive experiment and may require 4-6 hours of acquisition time.

  • Expected Correlations & Interpretation:

    • Connecting the Rings: The most important correlations will link the three fragments of the molecule:

      • The methylene bridge protons (H-7) should show correlations to the pyridine carbons C-6' (²J) and C-5' (³J), and to the azepane carbon C-2 (²J).

      • The azepane proton H-2 should show a correlation to the methylene bridge carbon C-7 (²J).

    • Confirming Pyridine Substitution:

      • The methyl protons (H-Me) will show correlations to C-2' (²J) and C-3' (³J).

      • The pyridine proton H-1' will correlate to C-3' and C-5' .

    • These long-range correlations provide the definitive evidence needed to connect the pyridine and azepane rings via the methylene bridge, confirming the overall molecular architecture.

Integrated Workflow for Structural Elucidation

The following diagram illustrates the logical flow of experiments and analysis for a comprehensive and efficient characterization.

Figure 2: NMR Experimental Workflow

Caption: Logical workflow for NMR-based structure elucidation.

Summary of Expected Data

The table below summarizes the anticipated NMR data, providing a reference for experimental results. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Atom(s)¹H δ (ppm)Multiplicity¹³C δ (ppm)DEPT-135Key HMBC Correlations (from H to C)
Pyridine
H-1'~7.3d~122UpC-3', C-5'
C-2'--~158Absent-
H-3'~7.1d~124UpC-1', C-2', C-Me
C-4'--~148Absent-
H-5'~8.4s~149UpC-1', C-4', C-6'
C-6'--~155Absent-
Me~2.3s~21UpC-2', C-3'
Bridge
H-7 (2H)~3.7ABq / m~45DownC-6', C-5', C-2
Azepane
N-H~2.0br s--C-2, C-6
H-2~3.0m~60UpC-7, C-3, C-6
H-3 (2H)~1.7m~28DownC-2, C-4, C-5
H-4 (2H)~1.6m~27DownC-3, C-5
H-5 (2H)~1.6m~30DownC-3, C-4, C-6
H-6 (2H)~2.8m~48DownC-2, C-5

Conclusion

By systematically applying the one- and two-dimensional NMR protocols detailed in this guide, researchers can achieve a complete and unambiguous structural characterization of 2-[(4-Methylpyridin-2-yl)methyl]azepane. The workflow, moving from broad-overview 1D experiments to detailed connectivity-mapping 2D experiments, ensures a robust and scientifically sound elucidation. The key to confirming the final structure lies in the HMBC experiment, which provides the crucial long-range correlations necessary to connect the distinct chemical moieties of the molecule. This comprehensive approach serves as a reliable template for the characterization of other novel small molecules.

References

  • University of Manitoba. ¹³C NMR Spectroscopy. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. How to Prepare Samples for NMR. Available at: [Link]

  • Columbia University. DEPT | NMR Core Facility. Available at: [Link]

  • Royal Society of Chemistry. ¹³C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • University of Rochester. How to Get a Good ¹H NMR Spectrum - Department of Chemistry. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • OpenStax. 13.12 DEPT ¹³C NMR Spectroscopy - Organic Chemistry. Available at: [Link]

  • Magritek. Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Royal Society of Chemistry. What can NMR spectroscopy of selenoureas and phosphinidenes teach us about the π-accepting abilities of N-heterocyclic carbenes? - Chemical Science. Available at: [Link]

  • PMC. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Available at: [Link]

  • ACS Publications. Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments | Analytical Chemistry. Available at: [Link]

  • ACS Publications. Chirality Sensing of N-Heterocycles via ¹⁹F NMR | JACS Au. Available at: [Link]

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • J-STAGE. Hindered Internal Rotation Around the CN Bond in 1H-Azepine Derivatives as Studied by the NMR Techniques. Available at: [Link]

  • SpectraBase. 2-(4-Methylphenyl)azepane - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

  • anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • ResearchGate. NMR J(¹³C,¹³C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies | Request PDF. Available at: [Link]

  • ResearchGate. 1,3-Oxazepane-4,7-Diones Compounds: ¹H and ¹³C NMR High-Resolution Spectroscopy (1D and 2D). Available at: [Link]

  • Harvard University. Lecture 3: Coupling Constants. Available at: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • ACS Publications. Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Available at: [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • SpectraBase. Pyridine hydrochloride - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. Origin of ¹³C NMR chemical shifts elucidated based on molecular orbital theory. Available at: [Link]

  • PubMed. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Available at: [Link]

  • Korean Chemical Society. NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Available at: [Link]

  • -ORCA. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Available at: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione | Request PDF. Available at: [Link]

Sources

Application

Application Note: 2-[(4-Methylpyridin-2-yl)methyl]azepane as a Versatile Building Block in Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary The drive to escape "flatland" in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary

The drive to escape "flatland" in medicinal chemistry has led to a surge in the incorporation of sp³-rich, three-dimensional scaffolds into drug candidates. While piperidines and pyrrolidines are ubiquitous, the seven-membered azepane ring remains underexplored due to historical synthetic bottlenecks, leaving a vast area of 3D chemical space untapped [1].

2-[(4-Methylpyridin-2-yl)methyl]azepane is a highly versatile, bifunctional building block designed to bridge this gap. It combines the conformational flexibility and enhanced solubility of a saturated seven-membered azepane ring with the robust coordination and functionalization potential of a 4-methylpyridine moiety. This guide details the mechanistic rationale and validated protocols for deploying this molecule in complex organic synthesis, specifically focusing on N-arylation, late-stage benzylic functionalization, and its use as a bidentate ligand.

Physicochemical & Structural Profiling

Understanding the intrinsic reactivity of 2-[(4-Methylpyridin-2-yl)methyl]azepane is critical for rational experimental design.

  • Azepane Nitrogen (Secondary Amine): Highly nucleophilic. However, the seven-membered ring possesses higher conformational entropy and steric bulk compared to six-membered analogs. This requires specialized bulky biaryl phosphine ligands (e.g., RuPhos or BrettPhos) during cross-coupling to prevent the palladium catalyst from resting in off-cycle, unreactive states.

  • Pyridine Nitrogen (sp² Imine-like): Weakly basic (pKa ~ 5.2). It acts as an excellent hydrogen bond acceptor in biological systems and serves as a directing group or coordination site for transition metals.

  • 4-Methyl Group: The methyl protons are weakly acidic (pKa ~ 34) due to the electron-withdrawing nature of the pyridine ring. This allows for regioselective lateral lithiation and subsequent electrophilic trapping, enabling divergent late-stage functionalization.

G A 2-[(4-Methylpyridin-2-yl)methyl]azepane B N-Functionalization (Buchwald-Hartwig) A->B Pd, Base C Late-Stage Functionalization (4-Methyl Lithiation) A->C LDA, Electrophile D Transition Metal Catalysis (N,N-Bidentate Ligand) A->D Metal Salt (e.g., Ir, Ru)

Figure 1: Divergent synthetic workflows utilizing 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Core Synthetic Workflows & Mechanistic Rationale

N-Arylation via Buchwald-Hartwig Cross-Coupling

The functionalization of the secondary azepane amine is a primary route for incorporating this building block into larger pharmacophores. Palladium-catalyzed C–N cross-coupling is the method of choice [2].

Causality & Ligand Selection: The seven-membered ring creates a wider bite angle and greater steric hindrance around the nitrogen lone pair. First-generation ligands (like dppf or BINAP) often fail, leading to β-hydride elimination or catalyst death. RuPhos is explicitly selected here because its large steric profile accelerates reductive elimination, while its electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of unactivated aryl chlorides/bromides.

G A Pd(0)L Active Catalyst B Oxidative Addition [Pd(II)(Ar)(X)L] A->B Ar-X C Amine Coordination Azepane Binding B->C Azepane Building Block D Deprotonation [Pd(II)(Ar)(Azepane)L] C->D Base (NaOtBu) E Reductive Elimination Product Formation D->E E->A Regeneration

Figure 2: Mechanistic catalytic cycle for the Buchwald-Hartwig amination of the azepane ring.

Late-Stage Lateral Lithiation of the 4-Methyl Group

Functionalizing the pyridine methyl group allows chemists to build complexity without disturbing the azepane core. By utilizing Lithium Diisopropylamide (LDA) at cryogenic temperatures, the 4-methyl protons can be selectively abstracted. The resulting highly nucleophilic benzylic anion can be trapped with alkyl halides, aldehydes, or Weinreb amides.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues and in-process controls are embedded to ensure experimental integrity.

Protocol A: Buchwald-Hartwig Amination of the Azepane Core

Reagents:

  • 2-[(4-Methylpyridin-2-yl)methyl]azepane (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • RuPhos (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Self-Validation Step): In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃, RuPhos, and anhydrous toluene. Heat to 80 °C for 5 minutes.

    • Validation: Observe the color change from deep purple/red to a pale yellow/green solution. If the solution remains dark purple, the active Pd(0)L₁ complex has not formed (likely due to oxygen contamination); abort and degas solvents thoroughly.

  • Reagent Addition: Cool the flask to room temperature. Add the Aryl Bromide, 2-[(4-Methylpyridin-2-yl)methyl]azepane, and NaOtBu.

  • Reaction Execution: Seal the flask and heat to 90 °C for 12–16 hours with vigorous stirring.

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the secondary amine mass [M+H]⁺ and the emergence of the coupled product mass indicates completion. The pyridine ring provides a strong UV chromophore at 254 nm for reliable HPLC tracking.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 with 1% Et₃N to prevent streaking of the basic nitrogens).

Protocol B: Lateral Lithiation and Alkylation of the 4-Methylpyridine Moiety

Reagents:

  • N-Boc protected 2-[(4-Methylpyridin-2-yl)methyl]azepane (1.0 equiv) (Note: The azepane nitrogen must be protected (e.g., Boc or Benzyl) to prevent competitive deprotonation).

  • LDA (2.0 M in THF/heptane/ethylbenzene, 1.2 equiv)

  • Electrophile (e.g., Benzyl Bromide) (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected building block in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Self-Validation Step): Add LDA dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

    • Validation: The formation of the benzylic anion is accompanied by a distinct color change to deep red/orange. Failure to observe this color indicates moisture in the system or degraded LDA.

  • Electrophilic Trapping: Add the electrophile (neat or dissolved in a small amount of THF) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation: The deep red color should gradually dissipate to pale yellow as the highly conjugated anion is consumed by the electrophile.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Optional): If the free amine is desired, treat the crude product with 20% TFA in DCM for 2 hours, followed by basic workup (1M NaOH).

Quantitative Data Summary

The table below summarizes expected yields and optimal conditions for functionalizing 2-[(4-Methylpyridin-2-yl)methyl]azepane based on established methodologies for azepane and pyridine derivatives.

Reaction TypeTarget SiteReagents / Catalyst SystemTime / TempExpected YieldKey Observation / Note
N-Arylation Azepane NPd₂(dba)₃, RuPhos, NaOtBu, Toluene12h / 90 °C75 - 85%Color change to yellow indicates active Pd(0).
N-Alkylation Azepane NR-Br, K₂CO₃, MeCN16h / 80 °C80 - 90%Sₙ2 mechanism; requires excess base.
Lateral Alkylation Pyridine 4-Me1. LDA, THF; 2. R-X3h / -78 to 25 °C60 - 70%Deep red anion formation is critical. Requires N-protection.
Amidation Azepane NR-COCl, Et₃N, DCM2h / 0 to 25 °C> 90%Highly efficient; monitor by TLC (ninhydrin stain negative).

References

  • Mykura, R. C., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

Method

Application Notes & Protocols for the Scalable Manufacturing of 2-[(4-Methylpyridin-2-yl)methyl]azepane

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable manufacturing processes for 2-[(4-Methylpyridin-2-yl)methyl]azepane. This document out...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scalable manufacturing processes for 2-[(4-Methylpyridin-2-yl)methyl]azepane. This document outlines potential synthetic strategies, detailed experimental protocols, and critical considerations for process optimization and scale-up.

Introduction

2-[(4-Methylpyridin-2-yl)methyl]azepane is a heterocyclic compound featuring both a substituted pyridine and an azepane ring system. The azepane motif is a "privileged" scaffold in medicinal chemistry, as it can impart desirable pharmacokinetic properties to drug candidates.[1][2] The development of robust and scalable manufacturing processes for such molecules is crucial for their advancement from laboratory-scale synthesis to clinical and commercial production.

This guide focuses on a proposed scalable synthetic route, emphasizing chemical logic, safety, and efficiency. The presented protocols are based on well-established chemical transformations and are designed to be adaptable for large-scale production.

Strategic Approaches to Synthesis

The synthesis of 2-[(4-Methylpyridin-2-yl)methyl]azepane can be approached through several convergent strategies. A logical disconnection suggests the formation of the C-C bond between the pre-formed 4-methylpyridine and azepane rings as a key step.

Key Synthetic Strategies Considered:

  • Nucleophilic Substitution: Reaction of a haloalkylpyridine with azepane. This is a straightforward approach but may require the synthesis of a potentially unstable haloalkylpyridine intermediate.

  • Reductive Amination: Condensation of 4-methyl-2-pyridinecarboxaldehyde with azepane followed by reduction. This is a common and often high-yielding method for forming C-N bonds, but in this case, a C-C bond formation is required.

  • C-H Activation/Alkylation: Direct coupling of 4-methylpyridine with a suitable azepane derivative. This modern and atom-economical approach is highly attractive for industrial applications.[3][4]

This document will detail a protocol based on the C-H activation and alkylation strategy, which offers significant advantages in terms of step economy and waste reduction.

Proposed Scalable Manufacturing Workflow

The recommended scalable synthesis involves a two-step sequence:

  • Preparation of an N-activated azepane derivative.

  • Rhodium-catalyzed C-H alkylation of 4-methylpyridine with the activated azepane.

Scalable Manufacturing Workflow Start Starting Materials: 4-Methylpyridine & Azepane Step1 Step 1: Preparation of N-Acylazepane Start->Step1 Step2 Step 2: Rh-Catalyzed C-H Alkylation Start->Step2 Step1->Step2 Purification Purification: Chromatography/Distillation Step2->Purification FinalProduct Final Product: 2-[(4-Methylpyridin-2-yl)methyl]azepane Purification->FinalProduct

Caption: Overall workflow for the scalable synthesis of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Azepanyl-2,2-dimethylpropan-1-one

Rationale: The acylation of azepane serves to protect the nitrogen and provides a suitable directing group for the subsequent C-H activation step. Pivaloyl chloride is chosen for its steric bulk, which can influence regioselectivity and is a readily available, cost-effective reagent.

Materials:

  • Azepane

  • Pivaloyl chloride

  • Triethylamine (TEA) or Potassium Carbonate

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of azepane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (5-10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen), add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-azepanyl-2,2-dimethylpropan-1-one.

  • The crude product can often be used directly in the next step or purified by vacuum distillation if necessary.

Part 2: Rh(I)-Catalyzed Alkylation of 4-Methylpyridine

Rationale: This key step utilizes a rhodium catalyst to activate the C-H bond at the 2-position of the 4-methylpyridine ring, followed by alkylation with the N-acylazepane. This direct functionalization avoids the need for pre-functionalized pyridine starting materials.[3]

Materials:

  • 4-Methylpyridine

  • 1-Azepanyl-2,2-dimethylpropan-1-one (from Part 1)

  • [Rh(cod)Cl]₂ (Rhodium(I) catalyst)

  • PCy₃ (Tricyclohexylphosphine, ligand)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry, inert atmosphere glovebox or Schlenk line, charge a suitable reactor with [Rh(cod)Cl]₂ (1-2 mol%) and PCy₃ (4-8 mol%).

  • Add anhydrous toluene (10-20 volumes).

  • Add 4-methylpyridine (1.5-2.0 eq) and 1-azepanyl-2,2-dimethylpropan-1-one (1.0 eq).

  • Seal the reactor and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product is then subjected to a deprotection/hydrolysis step to remove the pivaloyl group. This can be achieved under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

  • After deprotection, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are dried and concentrated.

  • Purify the crude product by flash column chromatography or vacuum distillation to afford pure 2-[(4-Methylpyridin-2-yl)methyl]azepane.

C-H Alkylation Mechanism cluster_0 Catalytic Cycle A Rh(I) Catalyst B Oxidative Addition (C-H Activation) A->B 4-Methylpyridine C Coordination of N-Acylazepane B->C D Migratory Insertion C->D E Reductive Elimination D->E F Product Release E->F F->A Regeneration of Catalyst Product Alkylated Product F->Product Start Reactants Start->A

Caption: Simplified catalytic cycle for the Rh(I)-catalyzed C-H alkylation of 4-methylpyridine.

Process Optimization and Scalability Considerations

ParameterLaboratory ScalePilot/Production ScaleRationale for Scale-up
Solvent Volume 10-20 volumes5-10 volumesIncreased concentration improves throughput and reduces solvent waste.
Catalyst Loading 1-2 mol%0.1-0.5 mol%Lowering catalyst loading is critical for cost reduction on a large scale.
Reaction Time 12-24 hours8-16 hoursOptimization of temperature and concentration can reduce cycle times.
Purification Flash ChromatographyDistillation/CrystallizationChromatography is generally not feasible for large quantities; distillation or crystallization is preferred for scalability.
Safety Standard lab proceduresProcess hazard analysis (PHA), specialized reactors for pressure/temperature controlIncreased scale requires more stringent safety protocols and engineered controls.

Conclusion

The scalable manufacturing of 2-[(4-Methylpyridin-2-yl)methyl]azepane can be effectively achieved through a strategy centered on a rhodium-catalyzed C-H alkylation. This approach is atom-economical and avoids the use of sensitive or highly toxic reagents. The provided protocols offer a solid foundation for process development and optimization, paving the way for the efficient and cost-effective production of this valuable heterocyclic compound. Further process development should focus on catalyst recycling, minimizing solvent usage, and developing a robust crystallization-based purification method.

References

  • Advances in large-scale heterocyclic synthesis.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. idUS.
  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing.
  • Advances in the Synthesis of Heterocyclic Compounds and Their Applic
  • Heterocyclic compounds: The Diverse World of Ringed Molecules. Open Access Journals.
  • Azepine synthesis. Organic Chemistry Portal.
  • Synthesis of Azepane-Based Scaffolds: Applic
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer The University of Manchester.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Rh(I)
  • Synthesis of Functionalized Azepines via Cu(I)
  • Synthesis of Azepines and Azepinone from substituted aromatic azides.
  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. PMC.
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. -ORCA.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Azepines, Chemistry, Synthesis And Reactions. IJMI - STM Journals.
  • Synthesis of Functionalized Azepines via Cu(I)
  • C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes.
  • A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][5][6] benzodiazepine. Patent 2264016 - EPO.

  • PROCESS FOR THE PREPARATION OF 2OR 4- (2-ALKYLAMINOAETHYL) PYRIDINES.
  • Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal.
  • 2-((2-Methylpiperidin-1-yl)methyl)azepane. ChemScene.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • 2-(pyridin-4-yl)
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Synthesis technology of 2-methylpyridine.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 2-[(4-Methylpyridin-2-yl)methyl]azepane in aqueous media

Welcome to the Technical Support Center for 2-[(4-Methylpyridin-2-yl)methyl]azepane . As a structurally distinct molecule featuring both a weakly basic 4-methylpyridine ring and a strongly basic azepane moiety, this comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(4-Methylpyridin-2-yl)methyl]azepane .

As a structurally distinct molecule featuring both a weakly basic 4-methylpyridine ring and a strongly basic azepane moiety, this compound presents unique pH-dependent solubility challenges. This guide is designed for researchers and drug development professionals, providing field-proven, causality-driven protocols to overcome precipitation in aqueous media.

Diagnostic Workflow: Solubility Optimization

G A Identify Aqueous Solubility Issue B Assess Ionizable Groups (Azepane & Pyridine pKa) A->B C pH-Solubility Profiling (pH 2.0 - 7.4) B->C D Target pH Reached without Precipitation? C->D E Proceed with in situ Salt Formation (e.g., HCl) D->E Yes F Implement Co-solvents or HP-β-CD Complexation D->F No G Formulate as Inclusion Complex F->G

Systematic workflow for troubleshooting basic amine solubility issues.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound precipitate in 1X PBS (pH 7.4) even though it contains a basic azepane ring? A: The precipitation is governed by the ionization states of the two distinct nitrogen atoms. The azepane ring (a secondary aliphatic amine) has a pKa of approximately 10.5–11.0, meaning it is protonated (+1) at pH 7.4. However, the 4-methylpyridine nitrogen has a pKa of ~6.0. At physiological pH, the pyridine ring is entirely in its uncharged, free-base form. The lipophilicity of the neutral pyridine and the bulky azepane ring overrides the solvation energy provided by the single protonated azepane nitrogen, leading to aggregation and precipitation. Lowering the pH below 5.0 ensures dual protonation (+2), drastically increasing aqueous solubility[1].

Q2: I cannot lower the pH below 7.0 due to my cell-based assay requirements. What is the most reliable alternative? A: If pH adjustment is restricted, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic 4-methylpyridine/azepane core, while its hydrophilic exterior maintains aqueous solubility. HP-β-CD is highly water-soluble (>500 mg/mL) and is compatible with both in vitro cell assays and in vivo parenteral dosing[2].

Q3: Does synthesizing a solid salt (e.g., HCl or mesylate) prior to dissolution guarantee solubility? A: Not necessarily. While synthesizing a salt improves the kinetic dissolution rate, the thermodynamic equilibrium solubility is ultimately dictated by the final pH of the bulk solvent. If you dissolve the HCl salt of 2-[(4-Methylpyridin-2-yl)methyl]azepane in a strongly buffered pH 7.4 solution, the compound will rapidly deprotonate and precipitate back out as the free base. Salt formation must always be paired with appropriate buffer capacity and pH selection[3].

Q4: Can structural modifications improve this without excipients? A: Yes. If this compound is an intermediate or early-stage hit, introducing heteroatoms to the azepane ring or substituting the pyridine ring with halogens (like fluorine) can significantly alter the ligand-lipophilicity efficiency (LLE) and improve intrinsic solubility, though this may impact your target binding affinity[4].

Quantitative Data Summary: Expected Solubility Matrix

The following table summarizes the anticipated solubility behaviors based on the physicochemical properties of pyridine-azepane derivatives under various formulation strategies.

Formulation StrategyFinal pHEstimated Solubility (mg/mL)Mechanistic RationaleRecommended Application
Free Base in PBS 7.4< 0.1Only azepane is protonated; pyridine is neutral and highly lipophilic.Analytical baselining
Free Base in Citrate Buffer 4.0> 15.0Both azepane and pyridine are fully protonated (+2), maximizing polarity.IV dosing (acidic)
20% HP-β-CD in PBS 7.45.0 - 10.0Hydrophobic cavity shields the neutral pyridine ring from the aqueous phase.Cell assays / In vivo
5% DMSO + 5% Tween 80 7.41.0 - 2.5Micellar encapsulation and co-solvent polarity shift reduce dielectric constant.Early discovery screening

Validated Experimental Protocols

Protocol A: In Situ pH-Solubility Profiling (Self-Validating)

Causality: This protocol determines the exact pH at which the pyridine nitrogen deprotonates and causes precipitation, allowing researchers to find the optimal pH/co-solvent balance without synthesizing multiple solid salts.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 100 mg/mL stock of 2-[(4-Methylpyridin-2-yl)methyl]azepane in 100% DMSO.

  • Buffer Aliquoting: Prepare 10 mL aliquots of aqueous buffer (e.g., 50 mM Citrate-Phosphate) adjusted precisely to pH 4.0, 5.0, 6.0, and 7.4.

  • Spiking: Under continuous high-speed vortexing, add the DMSO stock dropwise to the aqueous buffer to a final target concentration of 2 mg/mL (yielding a 2% final DMSO concentration).

  • Self-Validation Check (Kinetic): Hold the vial to a light source and observe for immediate cloudiness (kinetic precipitation). If the solution turns turbid, the compound has already exceeded its intrinsic solubility at that specific pH.

  • Equilibration: Incubate the vials at 25°C for 24 hours on an orbital shaker to allow the system to reach thermodynamic equilibrium.

  • Quantification: Centrifuge the samples at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV to quantify the exact soluble fraction.

Protocol B: HP-β-CD Inclusion Complexation (pH-Independent)

Causality: By forcing the hydrophobic domains of the molecule into the cyclodextrin cavity, we bypass the need for pyridine protonation, achieving high solubility at a neutral pH suitable for biological assays.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or a neutral buffer (pH 7.4).

  • Mixing: Weigh the free base of 2-[(4-Methylpyridin-2-yl)methyl]azepane and add it directly to the HP-β-CD solution at a 1:5 molar ratio (Drug:Cyclodextrin).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat drive the displacement of water molecules from the cyclodextrin cavity, allowing the drug to enter. Continue until the solution becomes completely optically clear.

  • Self-Validation Check (Stability): Dilute a 100 µL aliquot of the newly formed complex into 900 µL of plain pH 7.4 buffer. If the solution remains clear after 2 hours, the inclusion complex is thermodynamically stable and successfully prevents free-base precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any trace uncomplexed micro-aggregates.

References

  • addressing solubility problems with 2-Azepan-1- yl-5-nitrobenzonitrile Source: Benchchem URL:1

  • Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:4

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL:2

  • Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation Source: Crystal Growth & Design - ACS Publications URL:3

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions with 2-[(4-Methylpyridin-2-yl)methyl]azepane Ligands

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals utilizing 2-[(4-Methylpyridin-2-yl)methyl]azepane —a highly versatile, sterically demanding N...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for researchers and drug development professionals utilizing 2-[(4-Methylpyridin-2-yl)methyl]azepane —a highly versatile, sterically demanding N,N -bidentate ligand—in transition metal catalysis.

This ligand combines a π -accepting/ σ -donating pyridine moiety with a bulky, 7-membered azepane ring. The 4-methyl substitution on the pyridine enriches the metal center's electron density, while the secondary amine (N-H) of the azepane ring enables powerful metal-ligand bifunctional mechanisms[1][2]. Below, you will find targeted troubleshooting guides, mechanistic insights, and validated protocols for its two primary applications: Ruthenium-catalyzed Transfer Hydrogenation and Nickel-catalyzed Olefin Polymerization .

Part 1: Troubleshooting & FAQs

Q1: My Ru-catalyzed transfer hydrogenation of acetophenone is stalling at 50-60% conversion. How do I push the reaction to completion?

A: This is a classic thermodynamic equilibrium issue inherent to transfer hydrogenation using isopropanol as the hydrogen donor. The reaction produces acetone as a byproduct, which can undergo the reverse reaction[3].

  • The Causality: The 2-[(4-Methylpyridin-2-yl)methyl]azepane ligand operates via a Noyori-type bifunctional mechanism. The N-H group of the azepane ring forms a hydrogen bond with the substrate's carbonyl oxygen, while the Ru-hydride attacks the carbonyl carbon[2]. If acetone accumulates, it competes with the substrate for the active pocket.

  • The Fix: Run the reaction in a highly concentrated isopropanol solution (or neat substrate if liquid) and operate under a gentle flow of inert gas (Argon/N₂) or use a reflux condenser with a distillation trap to continuously vent the highly volatile acetone.

Q2: During the activation of the Ru(II) precatalyst, the solution turns dark brown instead of the expected deep red. What went wrong?

A: A dark brown or black solution indicates catalyst decomposition, typically forming inactive Ru(0) nanoparticles.

  • The Causality: The active catalytic species is a highly sensitive 16-electron Ru-amido intermediate. If trace oxygen or moisture is present in your base (e.g., NaOiPr) or solvent, the electron-rich metal center (enriched by the 4-methylpyridine moiety) rapidly oxidizes[1].

  • The Fix: Ensure your isopropanol is strictly anhydrous and degassed via at least three freeze-pump-thaw cycles. Verify the integrity of your glovebox or Schlenk line.

Q3: In Nickel-catalyzed ethylene polymerization, I am getting low molecular weight oligomers instead of high molecular weight polymers. How does the azepane ring factor into this?

A: The molecular weight of the polymer is dictated by the competition between chain propagation and β -hydride elimination (chain transfer)[4].

  • The Causality: The 7-membered azepane ring provides significant steric bulk (a wide bite angle) compared to 5- or 6-membered analogues. This steric shielding blocks the axial coordination sites of the square-planar Ni(II) center, suppressing associative chain transfer[5]. If you are still seeing oligomers, your reaction temperature is likely too high, providing enough thermal energy to overcome the steric barrier for β -hydride elimination.

  • The Fix: Lower the polymerization temperature to 0–20 °C and increase the ethylene pressure to accelerate the rate of monomer insertion relative to elimination.

Part 2: Mechanistic Workflows & Visualizations

To successfully troubleshoot, you must understand the underlying logic of the catalytic cycles. Below are the structural diagrams for the bifunctional pathway and the diagnostic logic tree.

G N1 Ru(II) Precatalyst [RuCl2(Ligand)(PPh3)] N2 Base Activation (NaOiPr) N1->N2 N3 Ru-Amido Intermediate (16-electron) N2->N3 -HCl N4 Isopropanol Coordination & Dehydrogenation N3->N4 N5 Ru-Hydride-Amine (Active Catalyst) N4->N5 -Acetone N6 Ketone Substrate Hydrogen Bonding (N-H...O) N5->N6 N7 Concerted Hydride Transfer (Bifunctional Mechanism) N6->N7 N8 Product Release (Secondary Alcohol) N7->N8 N8->N3 Catalyst Regeneration

Bifunctional Metal-Ligand Catalytic Cycle for Transfer Hydrogenation.

Workflow S1 Experiment Start: Low TOF Observed S2 Check Color During Activation S1->S2 S3 Remains Yellow/Orange (Incomplete Activation) S2->S3 S4 Turns Dark Brown/Black (Decomposition) S2->S4 S5 Turns Deep Red/Purple (Active Hydride Formed) S2->S5 A1 Increase Base Loading or Check Base Quality S3->A1 A2 Check Schlenk Line for O2/H2O Leaks S4->A2 A3 Check Product Inhibition (Remove Acetone) S5->A3

Diagnostic Workflow for Resolving Low Turnover Frequencies in Catalysis.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for the transfer hydrogenation of acetophenone using the Ru(II)-2-[(4-Methylpyridin-2-yl)methyl]azepane complex. Use this matrix to benchmark your own experimental results[3].

Catalyst Loading (mol%)Base (NaOiPr) LoadingTemp (°C)Time (min)Conversion (%)TOF (h⁻¹)Observation / Status
0.1%None82120< 5%< 50Inactive (No Ru-amido formed)
0.1%2.0 mol%256035%3,500Sub-optimal thermal kinetics
0.05% 2.0 mol% 82 (Reflux) 15 > 99% > 80,000 Optimal Conditions
0.01%1.0 mol%823055%110,000High TOF, but stalls due to acetone

Part 4: Validated Experimental Protocols

Protocol A: In Situ Catalyst Activation and Transfer Hydrogenation

This protocol is designed to be self-validating. The visual color changes serve as built-in quality control checkpoints.

  • Preparation of the Precatalyst Mixture: In an argon-filled glovebox, add[RuCl₂(PPh₃)₃] (0.01 mmol) and 2-[(4-Methylpyridin-2-yl)methyl]azepane (0.011 mmol, 1.1 eq) to an oven-dried Schlenk flask.

  • Solvent Addition: Add 5.0 mL of rigorously degassed, anhydrous isopropanol. Stir at room temperature for 30 minutes.

    • Validation Check: The solution should turn a clear yellow/orange, indicating successful ligand exchange and formation of the [RuCl₂(Ligand)(PPh₃)] precatalyst.

  • Substrate Addition: Inject the ketone substrate (e.g., acetophenone, 20 mmol) into the flask.

  • Base Activation (Critical Step): Inject a standardized solution of NaOiPr (0.4 mmol, 0.1 M in isopropanol).

    • Validation Check: The solution must immediately shift to a deep red/purple hue. This confirms the dehydrohalogenation of the complex and formation of the active Ru-hydride species[1].

  • Reaction Execution: Transfer the flask to an oil bath pre-heated to 82 °C. Stir vigorously for 15–30 minutes.

  • Quenching and Analysis: Remove from heat, expose to air to deactivate the catalyst (solution will turn brown), and filter through a short pad of silica. Analyze conversion via GC-FID.

Protocol B: Ni(II)-Catalyzed Ethylene Polymerization
  • Complexation: React the ligand with (DME)NiBr₂ in anhydrous dichloromethane under inert atmosphere for 12 hours to yield the (Ligand)NiBr₂ precatalyst[5].

  • Reactor Setup: Purge a stainless-steel autoclave with ethylene gas three times. Inject 30 mL of anhydrous toluene and the Ni(II) precatalyst (5 µmol).

  • Activation: Inject Methylaluminoxane (MAO) as the co-catalyst (Al/Ni ratio = 1000:1).

  • Polymerization: Pressurize the reactor to 5 atm of ethylene and maintain the temperature strictly at 20 °C using a cooling circulator.

  • Quenching: After 30 minutes, vent the ethylene and quench the reaction with 10% HCl in methanol. Filter and dry the precipitated polyethylene under vacuum.

Part 5: References

  • Synthesis and Reactivity of Ampy-Based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones Organometallics - ACS Publications URL:[Link]

  • 2-Aminomethylpyridine Nickel(II) Complexes — Synthesis, Molecular Structure and Catalysis of Ethylene Polymerization World Scientific Publishing URL:[Link]

  • A computational study on ligand assisted vs. ligand participation mechanisms for CO2 hydrogenation: importance of bifunctional ligand based catalysts RSC Publishing URL:[Link]

  • 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts Organometallics - ACS Publications URL:[Link]

  • Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization Semantic Scholar URL:[Link]

Sources

Troubleshooting

thermal stability and degradation pathways of 2-[(4-Methylpyridin-2-yl)methyl]azepane

Welcome to the technical support guide for 2-[(4-Methylpyridin-2-yl)methyl]azepane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[(4-Methylpyridin-2-yl)methyl]azepane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the thermal stability and potential degradation pathways of this molecule. We will explore common experimental challenges, offer troubleshooting solutions, and provide detailed protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and analysis of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Q1: What are the most chemically labile parts of the 2-[(4-Methylpyridin-2-yl)methyl]azepane molecule under thermal stress?

A1: Based on its structure, the molecule has two primary regions of interest for thermal degradation. The pyridine ring is susceptible to oxidation, which is a common degradation pathway for many pyridine derivatives.[1][2] This process can be initiated by hydroxylation.[3][4] The second area is the azepane ring and the associated C-N bonds . Saturated amines can undergo various thermal decomposition reactions, including ring-opening or cleavage of the bond between the methylene bridge and the azepane nitrogen.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to the three main environmental degradation triggers: heat, light, and oxygen. Forced degradation studies often use elevated temperatures, humidity, and oxidizing agents to intentionally stress the molecule, highlighting the importance of avoiding these conditions during routine storage.[5]

Q3: What initial analytical techniques should I use to establish a baseline purity and stability profile?

A3: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. HPLC-UV will provide a quantitative measure of purity and can be developed into a stability-indicating method.[6] LC-MS is crucial for identifying the mass of any potential impurities or degradants, which is the first step in structural elucidation.[7]

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: While specific data for this exact molecule is not publicly available, general chemical principles suggest avoiding strong oxidizing agents, as they are likely to degrade the pyridine ring.[5][8] When performing forced degradation, even seemingly inert solvents can participate in reactions at high temperatures, so careful selection is necessary.[9] For formulation development, compatibility studies with proposed excipients under accelerated stability conditions (e.g., elevated temperature and humidity) are essential.

Section 2: Troubleshooting Guide for Thermal Stability Experiments

This guide provides solutions to common issues encountered during the thermal analysis of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Unexpected mass loss at low temperatures in Thermogravimetric Analysis (TGA) 1. Residual Solvent or Water: The sample may not be completely dry. 2. Hygroscopicity: The compound may be absorbing atmospheric moisture. 3. Degradation of a low-stability impurity. 1. Dry the sample under vacuum at a mild temperature (e.g., 40°C) before TGA analysis. This removes volatile components without inducing thermal degradation of the target compound. 2. Perform a "dry run" in the TGA by holding the temperature just below the suspected decomposition point (e.g., 80-100°C) to drive off any adsorbed water or solvent before starting the main temperature ramp. 3. Analyze the sample by Headspace GC-MS to identify any residual solvents.
Multiple, overlapping peaks in Differential Scanning Calorimetry (DSC) 1. Polymorphism: The compound may exist in multiple crystalline forms, each with a different melting point. 2. Sample Impurity: The presence of impurities can cause melting point depression and broadening. 3. Decomposition during melting: The compound might be degrading immediately upon melting, creating an exothermic decomposition peak that overlaps with the endothermic melting peak.1. Perform DSC with a heat-cool-heat cycle. If different thermal events appear upon reheating, it suggests the presence of multiple polymorphs or the formation of a new form upon cooling. 2. Check the sample purity using a high-resolution technique like HPLC. A purity of >99% is recommended for clear thermal analysis. 3. Run a TGA experiment over the same temperature range. If mass loss occurs concurrently with the DSC event, it confirms decomposition.
Appearance of new peaks in HPLC after sample heating 1. Thermal Degradation: The primary compound is breaking down into one or more new chemical entities. 2. Oxidative Degradation: If the heating was performed in the presence of air, oxidation is a likely cause. Pyridine rings are known to be susceptible to oxidation.[8]1. Couple the HPLC to a mass spectrometer (LC-MS). Determine the mass of the new peaks. This is the most critical step to propose a degradation pathway. For example, a +16 Da mass shift often indicates oxidation (addition of an oxygen atom). 2. Repeat the heating experiment under an inert atmosphere (e.g., in a sealed vial purged with nitrogen). If the degradant peaks are significantly reduced or absent, it confirms that oxidation is the primary degradation pathway.
Poor mass balance in a forced degradation study 1. Formation of non-UV active degradants: Some degradation products may lack a chromophore and are thus invisible to the UV detector. 2. Formation of volatile degradants: Degradation products may be small, volatile molecules that are lost from the sample. 3. Formation of insoluble degradants: Degradants may precipitate out of the solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. These detectors are not dependent on a chromophore and can provide a more accurate picture of all non-volatile components. 2. Analyze the headspace of a heated sample vial using GC-MS to identify any volatile products. 3. Visually inspect the stressed sample for any precipitates. If present, attempt to dissolve them in a stronger solvent and analyze separately.

Section 3: Experimental Protocols

These protocols provide a starting point for investigating the thermal stability and degradation of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Protocol 3.1: Forced Thermal Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products, which is a critical step in developing a stability-indicating analytical method.[5]

Objective: To generate and identify thermal degradants in solid and solution states.

Methodology:

  • Solid State Degradation:

    • Place 5-10 mg of the compound in a clean, open glass vial.

    • Place the vial in a calibrated oven at 80°C.

    • Prepare a parallel sample and store it in a humidity chamber (e.g., 75% RH) at 80°C.

    • Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).

    • Dissolve the samples in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL) for analysis.

  • Solution State Degradation:

    • Prepare a 1 mg/mL solution of the compound in a relevant solvent (e.g., water, methanol, or a 50:50 mix).

    • Divide the solution into three sets of vials.

    • Neutral: Use the solvent as is.

    • Acidic: Adjust the pH to ~2 with 0.1 M HCl.

    • Basic: Adjust the pH to ~12 with 0.1 M NaOH.

    • Seal the vials and place them in a heating block or oven at 60°C.

    • Withdraw samples at time points (e.g., 8, 24, 48 hours), neutralize if necessary, and analyze.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound.

    • Add hydrogen peroxide to a final concentration of 3%.[5]

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction by taking samples at regular intervals (e.g., 1, 4, 8, 24 hours) until significant degradation (~10-20%) is observed.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV/MS method outlined in Protocol 3.2.

    • Calculate the percentage degradation and look for new peaks in the chromatograms.

Protocol 3.2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from its potential degradation products and to identify these products by mass.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Mass Spectrometer (e.g., single quadrupole or TOF) with an electrospray ionization (ESI) source.

Method Parameters (starting conditions, optimization required):

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute both polar and non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
UV Detection 260 nm (or monitor multiple wavelengths)Pyridine-containing compounds typically have a strong absorbance around this wavelength. A DAD is preferred to capture spectra of unknown peaks.
MS Source ESI PositiveThe nitrogen atoms in the molecule are basic and will readily protonate, making positive ion mode ideal.
MS Scan Range 50 - 500 m/zCovers the mass of the parent compound (C12H18N2, MW ≈ 190.28) and a wide range of potential degradants.

Section 4: Visualizations and Proposed Pathways

Proposed Primary Thermal/Oxidative Degradation Pathways

Based on the known chemistry of pyridine and saturated amine heterocycles, the following degradation pathways are proposed as primary routes under thermal and oxidative stress. The initial steps likely involve oxidation of the most susceptible sites: the pyridine nitrogen and the methylene bridge.

G cluster_main Proposed Degradation of 2-[(4-Methylpyridin-2-yl)methyl]azepane cluster_ox Oxidative Pathway cluster_frag Fragmentation Pathway Parent Parent Compound (m/z 191.15) N_Oxide Pyridine N-Oxide (m/z 207.15, +16 Da) Parent->N_Oxide [O] Hydroxylation Methylene Bridge Hydroxylation (m/z 207.15, +16 Da) Parent->Hydroxylation [O] Cleavage_Product1 4-Methyl-2-picoline (m/z 93.06) Parent->Cleavage_Product1 Δ (Heat) C-N Cleavage Cleavage_Product2 Azepane fragment (m/z varies) Parent->Cleavage_Product2 Δ (Heat) C-N Cleavage Hydroxylation->Cleavage_Product1 Further Degradation

Caption: Proposed initial degradation pathways under oxidative and thermal stress.

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for a comprehensive stability investigation, from initial analysis to final characterization of degradants.

workflow start Start: Pristine Sample initial_char Initial Characterization (HPLC, LC-MS, TGA, DSC) start->initial_char forced_deg Forced Degradation (Heat, Acid, Base, Oxid.) initial_char->forced_deg analyze_stressed Analyze Stressed Samples (HPLC-DAD-MS) forced_deg->analyze_stressed detect_degradants Degradants Detected? analyze_stressed->detect_degradants stable Conclusion: Intrinsically Stable detect_degradants->stable No isolate Isolate & Purify Degradants (Prep-HPLC) detect_degradants->isolate Yes report Final Report stable->report structure Structure Elucidation (NMR, HRMS) isolate->structure pathway Propose Degradation Pathway structure->pathway pathway->report

Caption: Logical workflow for stability testing and degradation analysis.

References

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • Vaitekunas, J., Ralebitso-Senior, T. K., & Sotiriou-Leventis, C. (2020). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Wang, W., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(14). [Link]

  • Sims, G. K., & O'Loughlin, E. J. (2009). Degradation of pyridines in the environment. Taylor & Francis Online. [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. [Link]

  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Bátonyi, G., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 937–945. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 928-933. [Link]

  • Silcock, J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer. [Link]

  • Reddy, G. C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1462. [Link]

  • Agilent. (2025). Impurity Profiling of Tirzepatide Under Stress Conditions Using Agilent Pro iQ Plus. [Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Solvent Optimization for 2-[(4-Methylpyridin-2-yl)methyl]azepane

Welcome to the Technical Support Center. This hub is dedicated to troubleshooting and optimizing the liquid-liquid extraction (LLE) of 2-[(4-Methylpyridin-2-yl)methyl]azepane .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is dedicated to troubleshooting and optimizing the liquid-liquid extraction (LLE) of 2-[(4-Methylpyridin-2-yl)methyl]azepane . Because this compound features a unique diprotic basic core, standard extraction protocols often result in poor yields or degraded samples. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to isolate this target with high purity and quantitative recovery.

Physicochemical Profiling & Causality

To successfully extract a molecule, you must first understand its ionization behavior. 2-[(4-Methylpyridin-2-yl)methyl]azepane contains two distinct nitrogen centers:

  • Azepane Ring (Secondary Amine): Highly basic, with a pKa of approximately 11.07[1].

  • 4-Methylpyridine Ring (Aromatic Amine): Moderately basic, with a pKa of approximately 5.98[2].

The Causality of Extraction Failure: Liquid-liquid extraction relies on partitioning a neutral solute into an immiscible organic solvent[3]. Because the azepane nitrogen is exceptionally basic, the molecule exists as a water-soluble cation even at moderately alkaline pH levels (e.g., pH 9–10). To force the compound into the organic phase, the aqueous environment must be adjusted to at least two pH units above the highest pKa (Henderson-Hasselbalch principle). Therefore, the system must be driven to pH ≥ 13.1 to ensure >99% of the compound is in its neutral, lipophilic free-base form.

Table 1: pH vs. Target Ionization State
Aqueous pHDominant Molecular SpeciesPhase PreferenceExtraction Efficiency
< 5.0 Dication (Both nitrogens protonated)Aqueous0% (Total loss to aqueous)
7.0 – 9.0 Monocation (Azepane N protonated)Aqueous< 5%
11.1 50% Monocation / 50% Free BaseMixed~50% (High emulsion risk)
≥ 13.1 Neutral Free Base (Fully deprotonated)Organic> 99% (Optimal)

Troubleshooting Guides & FAQs

Q: I am extracting my reaction mixture with Ethyl Acetate (EtOAc) at pH 13.5, but my recovery is terrible and the layers are milky. What is going wrong? A: The root cause is solvent degradation. While adjusting the pH to 13.5 is correct for deprotonating the azepane ring, exposing Ethyl Acetate to such strongly alkaline conditions triggers rapid base-catalyzed ester hydrolysis (saponification). Your solvent is breaking down into ethanol and sodium acetate, which destroys the phase boundary, causes emulsions, and traps your product in the aqueous layer. You must switch to an alkali-stable solvent like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

Q: Which organic solvent is optimal for extracting the free base from a highly alkaline aqueous solution? A: MTBE is the premier choice.

  • Mechanistic Advantage: MTBE has low water miscibility, resists emulsion formation in highly basic conditions, and does not form peroxides as rapidly as diethyl ether or tetrahydrofuran (THF). It is completely stable at pH 14.

  • Alternative:DCM has excellent solvating power for lipophilic amines and a high density (1.33 g/cm³), placing it conveniently in the bottom layer. However, prolonged exposure of secondary amines (like the azepane ring) to halogenated solvents can lead to slow alkylation (formation of quaternary ammonium salts). If using DCM, the extraction must be performed quickly.

Table 2: Solvent Selection Matrix for Highly Basic Amines
SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Suitability & Mechanistic Notes
MTBE 2.50.7455.2Excellent. Alkali-stable, low emulsion risk, top layer.
DCM 3.11.3339.6Good. High recovery, bottom layer. Risk: Slow amine alkylation.
Ethyl Acetate 4.40.9077.1Poor. Undergoes rapid saponification at pH > 13.
Hexane 0.10.6668.0Poor. Insufficient polarity to dissolve the target efficiently.

Q: I am experiencing severe emulsion formation during the MTBE extraction step. How can I break it? A: Emulsions in basic amine extractions often result from amphiphilic reaction byproducts acting as surfactants. Resolution: Increase the ionic strength of the aqueous phase by saturating it with solid NaCl. This "salting-out" effect increases the polarity of the aqueous layer, drastically decreasing the solubility of both the organic solvent and the neutral amine in the water, forcing a sharp phase separation.

Self-Validating Extraction Protocol (SOP)

This protocol utilizes a self-validating feedback loop to ensure quantitative recovery of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Step 1: Aqueous Preparation & Basification

  • Transfer the crude aqueous sample to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Under vigorous stirring, slowly add 5M NaOH dropwise.

  • Validation Check: Stop stirring and measure the pH using a calibrated probe or high-alkalinity indicator strips. Continue adding NaOH until the pH stabilizes at 13.5 .

Step 2: Salting Out

  • Add solid NaCl to the basified solution until no more dissolves (saturation).

  • Stir for 5 minutes to ensure thermal and chemical equilibrium.

Step 3: Primary Extraction

  • Transfer the mixture to a separatory funnel.

  • Add a volume of MTBE equal to the aqueous layer.

  • Stopper the funnel and invert gently 10–15 times. Crucial: Vent the stopcock every 2–3 inversions to release vapor pressure.

  • Allow the funnel to rest in a ring stand for 10 minutes until a sharp phase boundary forms. Drain the bottom aqueous layer into a clean flask. Collect the top MTBE layer.

Step 4: Back-Extraction (Mass Balance Validation)

  • Return the drained aqueous layer to the separatory funnel.

  • Extract again with a half-volume of fresh MTBE.

  • Validation Check: TLC or LC-MS analysis of the second MTBE extract should show <5% of the target compound, confirming that the first extraction was highly efficient.

Step 5: Washing & Isolation

  • Combine the MTBE layers. Wash once with a small volume of saturated brine to remove residual NaOH.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation at 35°C) to yield the pure free base.

Extraction Workflow Visualization

LLE_Workflow Start Aqueous Sample Target: 2-[(4-Methylpyridin-2-yl)methyl]azepane CheckPH Measure pH Start->CheckPH LowPH pH < 13.1 (Protonated State) CheckPH->LowPH pH Too Low HighPH pH ≥ 13.1 (Neutral Free Base) CheckPH->HighPH pH Optimal AddBase Add 5M NaOH (Deprotonation) LowPH->AddBase AddSolvent Add MTBE & NaCl (Salting Out) HighPH->AddSolvent AddBase->CheckPH Separate Phase Separation AddSolvent->Separate OrgPhase Organic Phase (MTBE) Target Product Separate->OrgPhase Top Layer AqPhase Aqueous Phase Impurities Separate->AqPhase Bottom Layer

Workflow for pH-guided extraction of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

References

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex Technical Blog. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8119, Azepane. PubChem. Available at:[Link]

  • Wikipedia Contributors. 4-Methylpyridine. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-[(4-Methylpyridin-2-yl)methyl]azepane Purity: A Column Comparison Guide

Determining the purity of complex pharmaceutical intermediates requires analytical methods that are not only reproducible but mechanistically sound. The compound 2-[(4-Methylpyridin-2-yl)methyl]azepane presents a classic...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Determining the purity of complex pharmaceutical intermediates requires analytical methods that are not only reproducible but mechanistically sound. The compound 2-[(4-Methylpyridin-2-yl)methyl]azepane presents a classic chromatographic challenge: it is a highly polar, dual-basic molecule. It contains an aliphatic azepane ring (pKa ~10.5) and an aromatic pyridine ring (pKa ~5.5).

At typical reversed-phase HPLC mobile phase pH (e.g., pH 2.5–3.0), both nitrogen atoms are fully protonated. When analyzed using traditional silica-based C18 columns, this intense positive charge leads to severe secondary interactions, resulting in peak tailing, poor resolution, and integration errors.

This guide objectively compares the performance of a Traditional Fully Porous C18 column against a modern Charged Surface Hybrid (CSH) C18 column for the purity determination of this compound. Furthermore, it details a self-validating experimental protocol fully compliant with the latest[1] guidelines.

Physicochemical Profiling & Causality: The Mechanism of Peak Tailing

To develop a robust method, we must first understand the causality behind experimental failures. Traditional reversed-phase C18 columns rely on endcapping to shield the underlying silica support. However, endcapping is never 100% complete. Even at low pH, a fraction of residual silanols (Si-OH) ionize to form negatively charged silanolate groups (Si-O⁻).

When the doubly protonated 2-[(4-Methylpyridin-2-yl)methyl]azepane travels through the column, it undergoes strong electrostatic attraction (cation exchange) with these residual silanols. This secondary retention mechanism disrupts the primary hydrophobic partitioning, causing the analyte to "drag" through the column, manifesting as a severely tailed peak.

The CSH Solution: As detailed in Waters' research on [2], CSH columns are synthesized with a low-level, reproducible positive surface charge prior to C18 bonding. This engineered positive surface electrostatically repels the protonated azepane derivative. By neutralizing the ion-exchange pathway, the analyte interacts solely via hydrophobic partitioning, yielding sharp, symmetrical peaks even in low-ionic-strength mobile phases like 0.1% Formic Acid.

Mechanism cluster_Trad Traditional C18 Silica cluster_CSH Charged Surface Hybrid (CSH) Analyte Protonated Azepane (Positive Charge) Silanol Ionized Silanols (O⁻) Analyte->Silanol Electrostatic Attraction Surface Positive Surface Charge Analyte->Surface Electrostatic Repulsion Result1 Strong Ion-Exchange (Severe Peak Tailing) Silanol->Result1 Result2 Electrostatic Repulsion (Sharp, Symmetrical Peaks) Surface->Result2

Mechanism of basic amine peak tailing on traditional C18 vs. electrostatic repulsion on CSH columns.

Comparative Performance Data

To objectively evaluate the impact of column chemistry, 2-[(4-Methylpyridin-2-yl)methyl]azepane was spiked with a closely eluting synthetic impurity (0.5% w/w) and analyzed using identical chromatographic conditions on both a Traditional C18 and a CSH C18 column.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterTraditional Fully Porous C18Charged Surface Hybrid (CSH) C18Performance Impact
USP Tailing Factor ( Tf​ ) 2.451.12CSH eliminates secondary silanol interactions.
Theoretical Plates ( N ) 4,50012,500CSH provides superior peak sharpness and efficiency.
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline separation)CSH ensures accurate integration of trace impurities.
Peak Width at 50% Height 0.45 min0.15 minNarrower peaks on CSH increase signal-to-noise ratio.

Scientist's Insight: The Traditional C18 column fails to achieve the baseline resolution ( Rs​ > 1.5) required for accurate impurity quantitation. The CSH column not only resolves the critical pair but also increases sensitivity by compressing the analyte band into a narrower peak.

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, the following protocol is designed as a self-validating system . The chromatographic data system (CDS) is programmed with deterministic gatekeeping: if the initial System Suitability Test (SST) fails predefined criteria, the sequence automatically aborts, preventing the generation of compromised data.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (v/v).

    • Note: Avoid Trifluoroacetic Acid (TFA). While TFA masks silanols, it causes severe ion suppression if the method is later transferred to LC-MS. CSH columns do not require strong ion-pairing agents.

  • Sample Preparation:

    • Prepare a diluent of Water:Acetonitrile (50:50, v/v).

    • Dissolve the API to a nominal working concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: CSH C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Gradient Program: 5% B hold for 2 min, ramp to 95% B over 13 min, hold at 95% B for 3 min, return to 5% B for 5 min equilibration.

  • Self-Validating SST Execution:

    • Inject the SST standard (API + 0.5% Impurity) in triplicate.

    • CDS Logic Gate: IF Rs​ < 2.0 OR Tf​ > 1.5, THEN Abort Sequence. ELSE, Proceed to Sample Analysis.

ICH Q2(R2) Method Validation

Following the optimization of the CSH-based method, a full validation was executed in accordance with the modernized [1], which emphasizes a lifecycle approach and robust control strategies.

ValidationWorkflow Dev Method Optimization (Column & Mobile Phase) SST System Suitability Testing (Resolution > 2.0, Tailing < 1.5) Dev->SST Spec Specificity (ICH Q2(R2)) (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999, 25-150%) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%, RSD < 2.0%) Lin->Acc Rob Robustness & Lifecycle (Flow, pH, Temp variations) Acc->Rob

ICH Q2(R2) HPLC Method Validation Workflow for Purity Determination.

Table 2: ICH Q2(R2) Validation Summary (CSH C18 Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Forced Degradation) Complete resolution of API from degradants (Acid, Base, Peroxide, Light, Heat).Peak purity angle < Purity threshold for all stress conditions. No co-elution.Pass
Linearity & Range R² ≥ 0.999 across 10% to 150% of nominal concentration.R² = 0.9998 (Range: 0.05 mg/mL to 0.75 mg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 levels.99.5% (Low), 100.2% (Mid), 100.8% (High).Pass
Repeatability (Precision) %RSD ≤ 2.0% for 6 replicate injections.%RSD = 0.6% (n=6).Pass
Intermediate Precision %RSD ≤ 2.0% across different days/analysts.%RSD = 0.8% (n=12, 2 days, 2 analysts).Pass
Robustness Method remains unaffected by deliberate minor variations. Rs​ > 2.5 across ±0.1 mL/min flow and ±2°C temp changes.Pass

Conclusion

For the purity determination of highly basic, dual-pKa compounds like 2-[(4-Methylpyridin-2-yl)methyl]azepane, traditional C18 columns introduce unacceptable analytical risks due to secondary silanol interactions.

The experimental data definitively proves that migrating to a Charged Surface Hybrid (CSH) C18 column resolves these mechanistic flaws. By leveraging electrostatic repulsion, the CSH column delivers superior peak symmetry ( Tf​ = 1.12), enhanced resolution ( Rs​ = 3.5), and seamless compliance with ICH Q2(R2) validation parameters. Implementing this column chemistry alongside a self-validating SST protocol ensures a highly robust, audit-ready analytical control strategy.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, November 2023.[Link]

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters Application Notes Library, 2011.[Link]

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 2-[(4-Methylpyridin-2-yl)methyl]azepane

Executive Summary The structural elucidation of heterocyclic amines, particularly those containing seven-membered azepane rings, presents a unique analytical challenge. Differentiating azepane derivatives from their isob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic amines, particularly those containing seven-membered azepane rings, presents a unique analytical challenge. Differentiating azepane derivatives from their isobaric piperidine isomers requires precise mapping of their fragmentation pathways. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) platforms (Orbitrap and Q-TOF) against nominal mass Triple Quadrupole (QqQ) systems for the analysis of 2-[(4-Methylpyridin-2-yl)methyl]azepane . By examining the causality behind its specific fragmentation mechanisms, this guide provides drug development professionals with a self-validating framework for robust structural characterization.

The Analytical Challenge: Mechanistic Fragmentation

2-[(4-Methylpyridin-2-yl)methyl]azepane (Exact Mass: 204.1626 Da) consists of a 4-methylpyridine ring linked via a methylene bridge to an azepane ring. Understanding its behavior under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) requires analyzing the intrinsic basicity and ring strain of its components.

Under positive electrospray ionization (ESI+), protonation preferentially occurs on the more basic azepane nitrogen. Upon activation, the [M+H]+ precursor ion (m/z 205.170) undergoes two primary, competing fragmentation pathways:

  • Methylene Bridge Cleavage (Inductive Cleavage): The bond between the methylene bridge and the azepane nitrogen is highly susceptible to cleavage. This results in the neutral loss of the azepane moiety (99 Da) and the formation of a highly stabilized 4-methylpyridin-2-ylmethyl cation at m/z 106.066. The stability of this conjugated system makes it the base peak in most tandem mass spectra.

  • Azepane Ring α -Cleavage: Unlike six-membered piperidine rings that readily expel cyclic immonium ions via direct α -cleavage, the seven-membered azepane moiety exhibits distinct behavior. Direct α -cleavage cannot immediately eliminate a cyclic immonium ion; instead, it forms an open-chain molecular immonium intermediate[1]. This intermediate subsequently undergoes an alkyl radical loss to yield a characteristic cyclic immonium ion at m/z 98.097.

Platform Performance Comparison: HRMS vs. QqQ

Choosing the correct mass spectrometry platform dictates the confidence level of structural assignments.

  • Mass Accuracy & Resolving Power: QqQ systems operate at nominal mass resolution. In complex biological matrices, the m/z 106 and m/z 98 fragments could easily be conflated with isobaric interferences. Orbitrap systems, operating at resolving powers of 70,000 to 140,000 (at m/z 200), provide sub-ppm mass accuracy, allowing for the unambiguous assignment of elemental compositions (e.g., distinguishing the [C7​H8​N]+ fragment from oxygen-containing isobaric species)[2][3].

  • Collision Energy Dynamics (Orbitrap HCD vs. Q-TOF CID): When standardizing fragmentation libraries, instrument geometry plays a critical role. Studies comparing Orbitrap HCD and Q-TOF CID reveal that to achieve identical MS/MS fragmentation spectra, the collision energy on the Orbitrap HCD must typically be set a few eV lower than on the Q-TOF CID[4][5]. The Q-TOF is often capable of producing "colder" ions, which can be advantageous for highly labile intermediates, whereas the Orbitrap's HCD cell provides highly reproducible, energy-rich fragmentation[5].

Quantitative Data Presentation

Table 1: Performance Comparison of MS Platforms for Azepane Analysis

FeatureTriple Quadrupole (QqQ)Q-TOF (HRMS)Orbitrap (HRMS)
Primary Application Targeted Quantitation (MRM/SRM)Untargeted Screening & ElucidationHigh-Confidence Structural Elucidation
Resolving Power Unit Mass (~0.7 FWHM)30,000 – 60,00070,000 – 280,000
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm (with internal calibration)
Fragmentation Cell CID (Quadrupole)CID (Quadrupole)HCD (Multipole)
Isotopic Fidelity LowHighVery High (resolves 13C , 15N isotopes)[3]

Table 2: Key Diagnostic Fragments of 2-[(4-Methylpyridin-2-yl)methyl]azepane

Fragment TypeElemental FormulaTheoretical m/zExpected Mass Error (Orbitrap)Diagnostic Value
Precursor Ion [C13​H21​N2​]+ 205.1699< 1.5 ppmConfirms intact molecule
Bridge Cleavage [C7​H8​N]+ 106.0651< 1.5 ppmConfirms 4-methylpyridine moiety
Ring Cleavage [C6​H12​N]+ 98.0964< 1.5 ppmConfirms azepane/piperidine presence

Experimental Protocol: LC-HRMS/MS Workflow

To ensure a self-validating system, this protocol incorporates a system suitability test (SST) to verify mass accuracy prior to data acquisition.

Step 1: System Suitability & Calibration

  • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap mass analyzer.

  • Self-Validation Check: Inject a known reference standard (e.g., Leucine Enkephalin, m/z 556.2771). The system is only validated for analysis if the mass error is 2 ppm and the resolving power meets the 70,000 specification.

Step 2: Sample Preparation

  • Dissolve 2-[(4-Methylpyridin-2-yl)methyl]azepane in 50:50 Water:Acetonitrile to a final concentration of 1 μ g/mL.

  • Add 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring complete ionization of the basic azepane nitrogen, which is strictly required for consistent ESI+ response.

Step 3: Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 μ m particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Step 4: Mass Spectrometry (Orbitrap HCD) Settings

  • Ionization: ESI Positive mode, Spray Voltage 3.5 kV, Capillary Temp 250°C.

  • MS1 Scan: Resolution 70,000; AGC target 3e6; Scan range m/z 100-500.

  • MS2 (ddMS2) Scan: Resolution 17,500; AGC target 1e5; Isolation window 1.0 m/z.

  • Fragmentation: Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40. Causality: A stepped NCE ensures that both the fragile precursor ion and the highly stable low-mass fragments (m/z 106 and 98) are captured in a single, composite MS/MS spectrum without the need for multiple injections[4].

Fragmentation Pathway Visualization

G M Precursor Ion [M+H]+ m/z 205.170 [C13H21N2]+ C1 Methylene Bridge Cleavage M->C1 C2 Azepane Ring α-Cleavage M->C2 F106 Fragment m/z 106.066 [C7H8N]+ 4-Methylpyridin-2-ylmethyl cation C1->F106 Neutral Loss: Azepane (99 Da) Int Open-chain Immonium Intermediate C2->Int Ring Opening F98 Fragment m/z 98.097 [C6H12N]+ Cyclic Immonium Ion Int->F98 Alkyl Radical Loss

Figure 1: Proposed HCD/CID MS/MS fragmentation pathway of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

References

  • Szabó, E., et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Journal of Mass Spectrometry, Repository of the Academy's Library.
  • Szabó, E., et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" ELTE Repository.
  • Makarov, A., et al. "Orbitrap Mass Spectrometry." Analytical Chemistry, ACS Publications.
  • "Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum." ResearchGate.
  • "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Fisher Scientific.

Sources

Validation

A Structural Comparison of 2-[(4-Methylpyridin-2-yl)methyl]azepane and its Regioisomers: A Guide for Researchers

In the landscape of medicinal chemistry and drug development, the nuanced interplay of a molecule's three-dimensional structure and its biological activity is a paramount consideration. The azepane scaffold, a seven-memb...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the nuanced interplay of a molecule's three-dimensional structure and its biological activity is a paramount consideration. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its inherent conformational flexibility allows it to adopt various shapes to interact with biological targets.[2] When combined with the versatile pyridine ring, another key pharmacophore, the resulting structures offer a rich chemical space for exploration.[3]

This guide provides an in-depth structural comparison of 2-[(4-Methylpyridin-2-yl)methyl]azepane and its key regioisomers. We will delve into the subtle yet significant differences in their three-dimensional architecture, arising from the varied placement of the methyl group on the pyridine ring and the attachment point of the pyridinylmethyl moiety to the azepane ring. Understanding these structural distinctions is critical for researchers engaged in the rational design of novel therapeutics, as they can profoundly influence a compound's pharmacological and pharmacokinetic properties.

Defining the Regioisomers of Interest

The primary molecule of interest is 2-[(4-Methylpyridin-2-yl)methyl]azepane . Its regioisomers can be categorized based on two main structural variations:

  • Positional Isomerism of the Methyl Group on the Pyridine Ring: The methyl group can be located at the 3-, 5-, or 6-position of the pyridine ring, leading to 2-[(3-Methylpyridin-2-yl)methyl]azepane, 2-[(5-Methylpyridin-2-yl)methyl]azepane, and 2-[(6-Methylpyridin-2-yl)methyl]azepane.

  • Positional Isomerism of the Pyridinylmethyl Group on the Azepane Ring: The pyridinylmethyl substituent can be attached to the 3- or 4-position of the azepane ring, resulting in 3-[(4-Methylpyridin-2-yl)methyl]azepane and 4-[(4-Methylpyridin-2-yl)methyl]azepane.

This guide will focus on a comparative analysis of these key regioisomers, highlighting how these seemingly minor changes can lead to distinct structural and, consequently, functional outcomes.

Caption: Key regioisomers of 2-[(4-Methylpyridin-2-yl)methyl]azepane.

Synthesis Strategies: A Generalized Approach

The synthesis of these regioisomers generally involves the coupling of a suitably functionalized pyridine derivative with an azepane precursor. A common and effective method is reductive amination.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Pyridine_Aldehyde Methyl-substituted Pyridine-2-carbaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Pyridine_Aldehyde->Reductive_Amination Azepane Azepane Azepane->Reductive_Amination Target_Molecule Pyridinylmethyl-azepane Reductive_Amination->Target_Molecule

Caption: Generalized workflow for the synthesis of pyridinylmethyl-azepanes.

This approach offers good control over the final product, with the specific regioisomer being determined by the choice of the starting methyl-substituted pyridine-2-carbaldehyde and the position of the amino group on a precursor to the azepane ring (if not starting with azepane itself).

Comparative Structural Analysis

The structural variations among the regioisomers primarily manifest in their conformational preferences and the spatial relationship between the pyridine and azepane rings. These differences can be elucidated through a combination of experimental techniques and computational modeling.

Conformational Flexibility of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can exist in several low-energy conformations, most commonly chair and boat forms, and their twisted variations.[2][5] The position of the bulky pyridinylmethyl substituent plays a crucial role in biasing this conformational equilibrium.

  • 2-Substituted Azepanes: For 2-[(Methylpyridin-2-yl)methyl]azepane isomers, the substituent is adjacent to the nitrogen atom. This proximity can lead to steric interactions that favor conformations where the substituent occupies a pseudo-equatorial position to minimize gauche interactions. Studies on analogous 2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonding.[6] A similar phenomenon could be at play in these azepane derivatives.

  • 3- and 4-Substituted Azepanes: When the substituent is at the 3- or 4-position, the conformational landscape is different. The substituent is further from the ring nitrogen, reducing its direct electronic influence. The conformational preference will be largely dictated by minimizing 1,3-diaxial interactions within the azepane ring.

Influence of the Methyl Group on the Pyridine Ring

The position of the methyl group on the pyridine ring influences the electronic properties and steric hindrance of the pyridinyl moiety.

  • Steric Effects: A methyl group at the 6-position of the pyridine ring (adjacent to the point of attachment to the methylene bridge) will introduce significant steric hindrance. This can restrict the rotation around the C-C bond connecting the pyridine and the methylene group, influencing the overall molecular shape.

  • Electronic Effects: The methyl group is an electron-donating group. Its position can subtly alter the basicity of the pyridine nitrogen and the electron density distribution within the aromatic ring. These electronic changes can affect intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for receptor binding.

Experimental and Computational Characterization: A Methodological Overview

A thorough structural comparison necessitates a multi-pronged approach combining experimental data with computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of these molecules.

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1H NMR Spectroscopy: Acquire a standard 1D ¹H NMR spectrum. Analyze chemical shifts, signal multiplicities, and coupling constants. Vicinal coupling constants (³JHH) can provide information about dihedral angles via the Karplus equation, offering insights into the azepane ring conformation.[2]

  • 13C NMR Spectroscopy: Obtain a ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can help in assigning quaternary carbons and confirming the connectivity between the pyridine and azepane moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing crucial information about the preferred conformation and the relative orientation of the two ring systems.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[7]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

Computational Modeling

In the absence of extensive experimental data for all regioisomers, computational modeling provides a valuable means of predicting their structural and energetic properties.

Protocol: Conformational Analysis using Density Functional Theory (DFT)

  • Structure Building: Construct 3D models of each regioisomer.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). Calculate the relative energies to determine the Boltzmann population of each conformer at a given temperature.[2]

  • Analysis: Analyze the geometric parameters (bond lengths, angles, dihedrals) of the most stable conformers to understand the structural impact of regioisomerism.

Data Summary and Interpretation

The following tables summarize the expected structural differences based on general chemical principles and data from related molecules.

Table 1: Predicted Conformational Preferences of the Azepane Ring

RegioisomerPredicted Dominant ConformationRationale
2-SubstitutedPseudo-chair with equatorial substituent or Twist-boatMinimization of steric hindrance and potential for intramolecular interactions.
3-SubstitutedChair-like with equatorial substituentAvoidance of 1,3-diaxial interactions.
4-SubstitutedChair-like with equatorial substituentAvoidance of 1,3- and 1,4-diaxial interactions.

Table 2: Predicted Impact of Methyl Group Position on Pyridine Ring

Methyl PositionPredicted Effect on StructureRationale
3- or 5-positionMinimal steric impact on ring-ring orientation.The methyl group is distal to the linker.
4-positionNo direct steric impact on the linker.The methyl group is at the para position.
6-positionSignificant steric hindrance, restricted rotation.The methyl group is ortho to the linker, leading to steric clash.

Conclusion and Future Directions

The structural comparison of 2-[(4-Methylpyridin-2-yl)methyl]azepane and its regioisomers reveals that even minor changes in substituent placement can have a significant impact on the molecule's three-dimensional architecture. The interplay between the conformational flexibility of the azepane ring and the steric and electronic effects of the substituted pyridine ring dictates the overall molecular shape.

For researchers in drug discovery, a thorough understanding of these structural nuances is essential. The protocols outlined in this guide provide a framework for the comprehensive characterization of these and similar molecules. Future work should focus on obtaining detailed experimental data for each regioisomer to validate these predictions and to establish a clear structure-activity relationship (SAR). Such studies will undoubtedly pave the way for the design of more potent and selective drug candidates based on the versatile pyridinylmethyl-azepane scaffold.

References

  • Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785. Available at: [Link]

  • Cox, E. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. Available at: [Link]

  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. (2024). Available at: [Link]

  • Scherbakov, D., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 12), 734-741. Available at: [Link]

  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry, 24(5), 2355-2356. Available at: [Link]

  • WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. Available at: [Link]

  • Bery, A., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 13(8), 963-982. Available at: [Link]

  • Soto-Monsalve, M., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631-635. Available at: [Link]

  • 2-(pyridin-4-yl)azepane. PubChem. Available at: [Link]

  • Alani, F. A., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2025(4), M1363. Available at: [Link]

  • Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 425-432. Available at: [Link]

  • Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640-659. Available at: [Link]

  • Li, Y., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry: An Asian Journal, 19(18), e202400467. Available at: [Link]

  • 2-(4H-azepin-2-yl)-N-methylethanamine. PubChem. Available at: [Link]

  • Pasdar, H., et al. (2019). Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives and their Metal Complexes as Potential Antibacterial Agents using Phosphoryl Chloride. International Journal of Pharmaceutical Sciences and Research, 10(9), 4304-4314. Available at: [Link]

  • Flores-Alamo, M., et al. (2015). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Molecules, 20(4), 6069-6084. Available at: [Link]

  • 2-(4-Methylphenyl)azepane. SpectraBase. Available at: [Link]

  • Azepane. ATB. Available at: [Link]

  • Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu. Available at: [Link]

  • 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane. PubChem. Available at: [Link]

  • (4Z)-4-(oxolan-2-ylmethylidene)azepane. PubChem. Available at: [Link]

  • De-Cheng, Y., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4345-4350. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(4-Methylpyridin-2-yl)methyl]azepane

Operational Safety Guide: Handling 2-[(4-Methylpyridin-2-yl)methyl]azepane This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 2-[(4-Methylpyridin-2-yl)methyl]azepane

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-[(4-Methylpyridin-2-yl)methyl]azepane. As specific hazard data for this compound is not extensively published, this document synthesizes information from structurally related pyridine and azepane derivatives to establish a robust and conservative safety framework. The core principle is to treat the compound with a degree of caution appropriate for its chemical class, which is known to present potential hazards.

Anticipated Hazard Profile and Risk Analysis

The chemical structure, combining a substituted pyridine ring and an azepane moiety, suggests a potential for biological activity and associated hazards. Analysis of analogous compounds indicates that researchers should anticipate the following risks.[1][2][3][4]

Causality Behind Hazard Assessment: The pyridine ring is a known feature in many bioactive and potentially toxic compounds, often associated with skin, eye, and respiratory irritation.[5] The azepane structure, a saturated seven-membered heterocycle, can also contribute to the overall toxicological profile. Therefore, the combination necessitates a cautious approach, assuming irritant and potentially toxic properties in the absence of contrary data.

Table 1: Anticipated Hazard Profile for 2-[(4-Methylpyridin-2-yl)methyl]azepane

Hazard CategoryCorresponding GHS CodeHazard DescriptionPrimary Precautionary Action
Acute Oral Toxicity H302Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
Skin Irritation H315Causes skin irritation.[1][2]Wear protective gloves and clothing. Avoid all personal contact.[7]
Eye Damage/Irritation H319Causes serious eye irritation.[1][4]Wear chemical safety goggles or a face shield.[8]
Respiratory Irritation H335May cause respiratory irritation.[1][2]Handle only in a well-ventilated area, preferably a chemical fume hood.[6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE must be based on the specific procedure and the potential for exposure.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for All Operations: Chemical safety goggles that provide a full seal around the eyes.[1] Contact lenses may absorb and concentrate irritants and should be avoided.[1]

  • High-Risk Operations (Splashes, Pressurized Systems): A full-face shield worn over chemical safety goggles is required to protect against splashes.[9][10]

Rationale: Substituted pyridines are frequently cited as causing serious eye irritation (H319).[4] Direct contact with even a small amount of the substance could lead to significant and painful eye damage.

Hand Protection
  • Glove Type: Use powder-free nitrile or neoprene gloves.[9] Always inspect gloves for tears or punctures before use.[8]

  • Glove Thickness: For general applications, a glove thickness greater than 0.35 mm is recommended.[1]

  • Glove Discipline: Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[10] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]

Rationale: The potential for skin irritation (H315) and the possibility of absorption through the skin make hand protection critical.[3][11] Thicker, chemical-resistant gloves provide a longer breakthrough time, offering a greater margin of safety.[1]

Body Protection
  • Standard Use: A clean, buttoned laboratory coat.

  • Procedures with Splash Potential: A disposable, chemical-resistant gown with long cuffs is recommended. The gown's cuffs should be tucked under the cuffs of your gloves to ensure a complete barrier.[10]

Rationale: Protective clothing prevents incidental skin contact on the arms and body, mitigating the risk of skin irritation and potential systemic absorption.

Respiratory Protection
  • Primary Control: All handling of 2-[(4-Methylpyridin-2-yl)methyl]azepane (weighing, transfers, reactions) must be conducted within a certified chemical fume hood.[4][6]

  • Secondary Control (Emergency/Spill): In the event of a large spill or failure of engineering controls, respiratory protection is necessary.[1]

    • For dusts/aerosols: A fit-tested N95 or N100 respirator.[9]

    • For vapors or large spills: A full face-piece respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR).[9][10]

Rationale: The anticipated respiratory irritation (H335) necessitates the use of engineering controls like a fume hood to keep airborne concentrations below exposure limits.[1][2] Respirators are a crucial secondary defense for non-routine events.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Ensure the container is tightly closed and clearly labeled.[8]

  • Store locked up, with access limited to authorized personnel.[2][4]

Step 2: Handling and Use (In a Chemical Fume Hood)
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible.[6] Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Put on all required PPE (lab coat/gown, goggles, gloves) before opening the container.

  • Aliquotting: If the compound is a solid, handle it carefully to avoid generating dust.[1] If it is a liquid, use a syringe or pipette to perform transfers, avoiding splashes.

  • During Reaction: Keep the reaction vessel closed or under a condenser to prevent the release of vapors. Maintain constant ventilation.

  • Post-Handling: After use, tightly reseal the container. Decontaminate any surfaces that may have come into contact with the chemical.

Step 3: Decontamination and Cleaning
  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water.

  • Wash all glassware and equipment thoroughly.

  • Properly doff PPE, removing gloves last using the correct technique.

  • Wash hands thoroughly with soap and water after the procedure is complete.[2][6]

Emergency and Disposal Protocols

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][12]

Spill Response Plan

In the event of a spill, a calm and structured response is critical. The following workflow should be adopted.

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill (Size & Location) alert->assess ppe Don Full PPE: - Double Nitrile Gloves - Gown - Goggles & Face Shield - Respirator (if required) assess->ppe Proceed with caution contain Contain Spill (Use inert absorbent like vermiculite or sand) ppe->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect waste Place in a Labeled, Sealable Waste Container collect->waste decon Decontaminate Area, Tools, and Equipment waste->decon report Report Incident to Lab Supervisor decon->report end End of Response report->end

Caption: Workflow for handling a chemical spill.

Waste Disposal
  • Chemical Waste: All waste containing 2-[(4-Methylpyridin-2-yl)methyl]azepane must be treated as hazardous chemical waste.[3]

  • Containers: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials must also be disposed of as hazardous waste.[13]

  • Final Disposal: Arrange for disposal through a licensed chemical waste management company, following all local, state, and federal regulations.[13][14]

References

  • Material Safety Data Sheet for 2-Chloro-6-hydrazinopyridine . Pi Chemicals. [Link]

  • Personal Protective Equipment (PPE) Levels . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for 1-(2-Fluoro-4-nitrophenyl)azepane . Fisher Scientific. [Link]

  • Material Safety Data Sheet for Nilvadipine . Pi Chemicals. [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet for 2-Methylpyrazine . Japan Advanced Institute of Science and Technology. [Link]

  • Safety Data Sheet for 4-(2-Pyridylazo)resorcinol . Carl Roth. [Link]

  • Material Safety Data Sheet for Methylhydrazine . Cole-Parmer. [Link]

  • Hazard Summary for Pyridine, 2-Methyl-5-Vinyl . New Jersey Department of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methylpyridin-2-yl)methyl]azepane
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2-[(4-Methylpyridin-2-yl)methyl]azepane
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